Fmoc-N-methyl-tranexamic acid
Descripción
Structure
3D Structure
Propiedades
Número CAS |
173690-50-1 |
|---|---|
Fórmula molecular |
C24H27NO4 |
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
4-[[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(14-25-13-16-9-11-17(12-10-16)24(27)28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22,25H,9-15H2,(H,27,28) |
Clave InChI |
IPLFYSZHICEXRE-UHFFFAOYSA-N |
SMILES |
CN(CC1CCC(CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1CC(CCC1CNCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Technical Monograph: Fmoc-N-Methyl-Tranexamic Acid in Peptidomimetic Therapeutics
[1]
Compound: Fmoc-N-methyl-tranexamic acid (Fmoc-N-Me-TXA) CAS: 173690-50-1 (Generic analog ref) Class: Protected Non-Proteinogenic Amino Acid / Peptidomimetic Building Block Primary Application: Solid-Phase Peptide Synthesis (SPPS), Macrocyclic Peptide Design, Pharmacokinetic Modulation.
Part 1: Executive Summary & Core Mechanism
Fmoc-N-methyl-tranexamic acid is not a standalone active pharmaceutical ingredient (API) in its protected form.[1] Rather, it is a high-value synthetic building block used to engineer advanced peptide therapeutics. Its "Mechanism of Action" is dual-faceted:
-
Synthetic Mechanism (The Tool): It introduces a rigid cyclohexane spacer with a methylated nitrogen backbone into peptide chains. The Fmoc (Fluorenylmethyloxycarbonyl) group ensures orthogonal protection during synthesis, while the N-methylation prevents the formation of aggregates (beta-sheets) and hinders enzymatic cleavage.
-
Pharmacological Mechanism (The Payload): Upon deprotection and folding within a bioactive peptide, the N-methyl-tranexamic acid residue functions as a Lysine Mimetic . It targets the Kringle domains of plasminogen and other serine proteases, inhibiting fibrinolysis, or serves as a metabolically stable structural linker in Antibody-Drug Conjugates (ADCs) and radioligands (e.g., DOTAM-TATE analogs).
Part 2: Molecular Architecture & Chemical Mechanism
Structural Components & Function
The molecule is composed of three distinct functional domains, each serving a specific mechanistic role in drug development:
| Domain | Chemical Structure | Mechanistic Function |
| Scaffold | trans-1,4-Cyclohexane Ring | Conformational Rigidity: Unlike the flexible alkyl chain of Lysine, the cyclohexane ring locks the distance between the N- and C-termini (~5 Å). This forces the peptide into a specific bioactive conformation, reducing the entropy penalty of binding. |
| Modification | N-Methyl Group | Metabolic Stability: The methyl group on the nitrogen sterically hinders peptidases (e.g., trypsin) from cleaving the adjacent peptide bond. It also disrupts inter-chain hydrogen bonding, improving the solubility of hydrophobic peptides. |
| Protection | Fmoc Group | Orthogonal Synthesis: The Fmoc group protects the amine during base-labile SPPS. It is removed by piperidine, exposing the secondary amine for the next coupling step or for biological interaction. |
The "N-Methyl Effect" in Peptide Engineering
The incorporation of N-methyl-tranexamic acid alters the physicochemical profile of the resulting therapeutic:
-
Cis/Trans Isomerization: The N-methylated amide bond can adopt both cis and trans conformations (unlike standard trans amides), allowing the design of peptides that mimic tight turns (β-turns) found in protein active sites.
-
Solubility Enhancement: By replacing the amide proton (H) with a methyl group (CH3), the molecule cannot donate a hydrogen bond. This disrupts the formation of insoluble β-sheet aggregates, a common failure point in peptide drug development.
Part 3: Biological Mechanism of Action (The Warhead)
Once the Fmoc group is removed and the residue is incorporated into a therapeutic, the N-methyl-tranexamic acid moiety operates via Competitive Antagonism .
Pathway: Inhibition of Plasminogen Activation
The core pharmacophore acts as an analog of Lysine.[2]
-
Target Recognition: The positively charged secondary amine (formed after deprotection) mimics the
-amino group of Lysine. -
Binding Event: It binds with high affinity to the Kringle Domains (specifically Kringle 1 and 4) of Plasminogen. These domains normally bind to C-terminal lysine residues on Fibrin clots.
-
Therapeutic Effect:
-
Blockade: By occupying the Kringle domains, the molecule prevents Plasminogen from binding to Fibrin.
-
Inhibition: Tissue Plasminogen Activator (tPA) cannot activate Plasminogen into Plasmin efficiently without the Fibrin scaffold.
-
Result: Fibrinolysis (clot breakdown) is halted.[2]
-
Note: The N-methyl group may slightly alter binding affinity compared to native Tranexamic Acid due to steric bulk, but it significantly extends the plasma half-life of the peptide construct.
Visualization: Mechanism & Synthesis Logic
Caption: Flowchart illustrating the transformation of the Fmoc-N-Me-TXA reagent into a bioactive peptide and its subsequent competitive inhibition of Plasminogen-Fibrin binding.[3][4][5][6][7][8][9]
Part 4: Experimental Protocols
Protocol 1: Coupling of Fmoc-N-Me-TXA in SPPS
Context: N-methylated amino acids are sterically hindered. Standard coupling reagents (e.g., HBTU) often result in low yields or deletion sequences. High-efficiency coupling conditions are mandatory.
Reagents:
-
Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide), Anhydrous.
Step-by-Step Methodology:
-
Preparation: Dissolve Fmoc-N-Me-TXA (3.0 equivalents relative to resin loading) in minimum DMF.
-
Activation: Add HATU (2.9 eq) to the amino acid solution. Add DIPEA (6.0 eq) immediately prior to adding to the resin.
-
Critical: Pre-activation time should not exceed 30 seconds to prevent racemization.
-
-
Coupling: Add the activated mixture to the deprotected resin.
-
Incubation: Agitate at Room Temperature for 2 to 4 hours .
-
Optimization: For difficult sequences, perform a "Double Coupling" (repeat steps 1-4 with fresh reagents) or elevate temperature to 50°C (microwave assisted).
-
-
Monitoring: Use the Chloranil Test (for secondary amines) rather than the Kaiser Test (which detects primary amines). A negative result indicates complete coupling.
Protocol 2: Fmoc Deprotection (Secondary Amine Exposure)
Context: The N-methyl group makes the Fmoc group slightly more labile, but the resulting secondary amine is more nucleophilic.
-
Reagent: 20% Piperidine in DMF (v/v) with 0.1M HOBt (to suppress aspartimide formation if applicable).
-
Cycle: Treat resin for 5 minutes, drain, then treat again for 15 minutes.
-
Wash: Wash extensively with DMF (5x), DCM (3x), DMF (3x) to remove all traces of piperidine, which would interfere with the next coupling.
Part 5: References
-
Syntheis of Tranexamic Acid Derivatives via SPPS Title: Synthesis and Preliminary Study on the DNA-binding Property of Tranexamic Acid Derivatives. Source: Indian Journal of Pharmaceutical Sciences, 2011. URL:[Link]
-
N-Methylation in Peptide Drug Design Title: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Source: Chemical Reviews, 2011. URL:[Link]
-
Tranexamic Acid Mechanism of Action Title: Tranexamic Acid: A Review of its Use in the Management of Menorrhagia. Source: Drugs, 2003.[4][5][6] URL:[Link]
-
Radioligand Synthesis (eSOMA-01) using Fmoc-Amcha Title: [212Pb]Pb-eSOMA-01: A Promising Radioligand for Targeted Alpha Therapy of Neuroendocrine Tumors.[4] Source: Pharmaceuticals (Basel), 2023.[5][6] URL:[Link][8]
Sources
- 1. Fmoc,Me-AMCHC [bapeks.com]
- 2. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 3. Carboxylic Acids - Sunway Pharm Ltd [3wpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [212Pb]Pb-eSOMA-01: A Promising Radioligand for Targeted Alpha Therapy of Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FMOC-TRANEXAMIC ACID | 167690-53-1 [chemicalbook.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Combi-Blocks [combi-blocks.com]
Technical Deep Dive: Synthesis of Fmoc-N-methyl-tranexamic Acid
Executive Summary
The synthesis of Fmoc-N-methyl-tranexamic acid (Fmoc-N-Me-TXA) presents a unique challenge in peptidomimetic chemistry. Unlike
Furthermore, direct alkylation of the primary amine inevitably leads to over-methylation (formation of dimethyl or quaternary ammonium species). To ensure high fidelity and prevent racemization of the trans-cyclohexane configuration, this guide details a Fukuyama-Mitsunobu Strategy . This route utilizes the 2-nitrobenzenesulfonyl (Nosyl) group to "lock" the amine in a mono-methylated state before final Fmoc protection.
Strategic Pathway Analysis
Why Standard Methods Fail
| Method | Suitability for Tranexamic Acid | Critical Flaw |
| Direct Alkylation (MeI) | ❌ High Risk | Uncontrollable over-methylation (dimethylation). |
| Reductive Amination (CH₂O/NaBH₃) | ❌ High Risk | Difficult to stop at mono-methyl stage; typically yields N,N-dimethyl product. |
| Freidinger (Oxazolidinone) | ❌ Invalid | Requires 1,2- or 1,3-spacing between amine and acid. TXA has 1,5-spacing. |
| Fukuyama (Nosyl) Protocol | ✅ Recommended | Guarantees mono-methylation; high chemical compatibility. |
The Solution: The Fukuyama (Nosyl) Route
This protocol follows a "Protect-Activate-Modify-Swap" logic:
-
Orthogonal Protection: The carboxylic acid is protected as an Allyl Ester . (Preferred over methyl ester to allow neutral deprotection, preserving the base-sensitive Fmoc group later).
-
Activation: The primary amine is converted to a Nosyl-sulfonamide , rendering the NH proton acidic (pKa ~11).
-
Methylation: The sulfonamide is methylated cleanly using MeI or via Mitsunobu conditions.
-
Exchange: The Nosyl group is removed and replaced with Fmoc .
-
Final Deprotection: The Allyl ester is cleaved using Pd(0), yielding the free acid.
Detailed Experimental Protocol
Phase 1: Scaffold Preparation (Esterification & Nosylation)
Objective: Solubilize the zwitterionic tranexamic acid and activate the nitrogen for methylation.
Step 1.1: Synthesis of Tranexamic Acid Allyl Ester
-
Reagents: Tranexamic acid (10.0 g, 63.6 mmol), Allyl alcohol (100 mL), Thionyl chloride (SOCl₂, 2.0 eq).
-
Protocol:
-
Suspend tranexamic acid in allyl alcohol at 0°C.
-
Dropwise add SOCl₂ (caution: exotherm/gas evolution).
-
Reflux for 4 hours until the solution is clear.
-
Concentrate in vacuo to give the hydrochloride salt.
-
Validation: ESI-MS [M+H]+ = 198.1.
-
Step 1.2: N-Nosyl Protection
-
Reagents: Trx-OAllyl·HCl (from Step 1.1), 2-Nitrobenzenesulfonyl chloride (NsCl, 1.1 eq), Triethylamine (TEA, 3.0 eq), DCM.
-
Protocol:
-
Dissolve the ester salt in anhydrous DCM (10 mL/g).
-
Add TEA at 0°C to liberate the free amine.
-
Add NsCl portion-wise.
-
Stir at Room Temperature (RT) for 2 hours.
-
Wash with 1N HCl, then Brine. Dry over MgSO₄.
-
Result: Ns-Trx-OAllyl . The amine is now a sulfonamide.
-
Phase 2: The Methylation Lock
Objective: Introduce the methyl group without risk of over-alkylation.
Step 2.1: N-Methylation
-
Reagents: Ns-Trx-OAllyl, Methyl Iodide (MeI, 2.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).
-
Protocol:
-
Dissolve Ns-Trx-OAllyl in DMF (0.2 M).
-
Add solid K₂CO₃ followed by MeI.
-
Stir at RT for 12 hours. (The reaction turns yellow/orange).
-
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution.
-
Mechanism: The sulfonamide proton is removed by carbonate, and the resulting anion attacks MeI. The Nosyl group prevents a second alkylation.
-
Product: N-Me-Ns-Trx-OAllyl .
-
Phase 3: Protecting Group Swap & Finalization
Objective: Remove the temporary Nosyl group, install the Fmoc group, and reveal the carboxylic acid.
Step 3.1: Denosylation (Fukuyama Cleavage)
-
Reagents: Thiophenol (PhSH, 1.2 eq) OR Mercaptoethanol (less toxic, 2.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq), DMF.
-
Protocol:
-
Dissolve the methylated intermediate in DMF.
-
Add Mercaptoethanol and DBU.
-
Stir for 1-2 hours. The solution typically turns bright yellow (nitrophenyl sulfide byproduct).
-
Workup: Dilute with ether/EtOAc and extract with 1N HCl. The product (secondary amine) moves to the aqueous layer as the salt, leaving the sulfur byproducts in the organic layer.
-
Basify the aqueous layer (pH 9) and extract back into DCM.
-
Product: N-Me-Trx-OAllyl (Secondary amine).
-
Step 3.2: Fmoc Protection
-
Reagents: Fmoc-OSu (1.1 eq), NaHCO₃ (2.0 eq), Water/Acetone (1:1).
-
Protocol:
-
Dissolve the secondary amine in Acetone/Water.
-
Add NaHCO₃, then Fmoc-OSu.
-
Stir for 3 hours.
-
Acidify to pH 3 and extract with EtOAc.
-
Product: Fmoc-N-Me-Trx-OAllyl .
-
Step 3.3: Allyl Ester Deprotection (The "Soft" Cleavage)
-
Reagents: Pd(PPh₃)₄ (0.05 eq), Phenylsilane (PhSiH₃, 2.0 eq) or Morpholine, in anhydrous DCM.
-
Protocol:
-
Dissolve Fmoc-N-Me-Trx-OAllyl in DCM under Nitrogen.
-
Add scavenger (PhSiH₃) and catalyst (Pd(PPh₃)₄).
-
Stir for 1 hour (protect from light).
-
Purification: The mixture is concentrated and purified via Flash Column Chromatography (Hexane/EtOAc + 1% AcOH).
-
Final Product: Fmoc-N-methyl-tranexamic acid .
-
Visualization: The Synthetic Workflow
Caption: Step-by-step chemical transformation from Tranexamic Acid to the Fmoc-N-methyl derivative using the Fukuyama strategy to ensure mono-methylation.[1][2]
Quality Control & Validation Data
To ensure the integrity of the final building block, the following analytical parameters must be met.
| Parameter | Specification | Method | Note |
| Purity | > 98% | HPLC (C18, ACN/H2O) | Critical for SPPS use. |
| Identity | [M+H]+ Matches Calc. | ESI-MS | Confirm loss of Allyl/Nosyl groups. |
| Stereochemistry | trans-isomer retention | 1H-NMR (J-coupling) | Confirm no cis-isomerization of cyclohexane. |
| Fmoc Content | > 99% | UV (290 nm) | Ensure full N-protection. |
Troubleshooting Common Issues
-
Issue: Incomplete Methylation.
-
Fix: Ensure DMF is anhydrous. Use fresh MeI.
-
-
Issue: Fmoc Loss during Hydrolysis.
-
Fix: If using Methyl Ester instead of Allyl, use LiOH at 0°C or Me₃SnOH. Do not use NaOH . The Allyl route described above avoids this entirely.
-
-
Issue: Racemization.[3]
-
Insight: Tranexamic acid is achiral at the
-carbon equivalent, but cis/trans isomerization of the ring is possible. Avoid high heat (>80°C) during the esterification step.
-
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.[2]
-
Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Amino Acids on Solid Support. Journal of the American Chemical Society.
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[2][4][5] The Journal of Organic Chemistry.
-
Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids.[2][4][6] Chemical Reviews.
-
Wisniewski, K., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. MDPI Methods and Protocols.
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Fukuyama Synthesis of Morphine [organic-chemistry.org]
- 4. A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Optimizing Solvation and Coupling of Fmoc-N-methyl-tranexamic Acid in SPPS
Executive Summary
Fmoc-N-methyl-tranexamic acid (Fmoc-N-Me-TXA) represents a unique intersection of steric bulk and conformational rigidity.[1][2] Unlike standard amino acids, the cyclohexane ring of the tranexamic core imparts significant structural stiffness, while the N-methylation eliminates a critical hydrogen bond donor. This combination makes the residue invaluable for peptidomimetic engineering—specifically for enhancing proteolytic stability and membrane permeability—but presents acute challenges in solubility and coupling efficiency during Solid-Phase Peptide Synthesis (SPPS).[1][2]
This guide details the physicochemical behavior of Fmoc-N-Me-TXA in organic solvents, providing a validated protocol for its dissolution and incorporation into peptide backbones.[1][2]
Part 1: Chemical Architecture & Solubility Physics[1][2]
To master the handling of Fmoc-N-Me-TXA, one must understand the competing forces within its molecular structure:
-
The Fmoc Group (Lipophilic): The fluorenyl moiety is highly aromatic and planar, driving solubility in polar aprotic solvents like DMF and NMP.
-
The Cyclohexane Core (Rigid/Lipophilic): Unlike the flexible alkyl chains of Alanine or Leucine, the cyclohexane ring is rigid. This reduces the entropic freedom of the molecule, making it slower to dissolve and more prone to "crashing out" if the solvent polarity is not perfectly tuned.
-
The N-Methyl Group (Steric/Aprotic): The methylation of the amine prevents the formation of internal hydrogen bonds (aggregates) once coupled, but during the monomer dissolution phase, it adds steric bulk that hinders solvation shells from forming efficiently around the amine.
The Aggregation Paradox
While N-methylation is often used to break beta-sheet aggregation in growing peptide chains, the monomer itself is hydrophobic.[1][2] Consequently, Fmoc-N-Me-TXA requires higher solvation energy than its non-methylated counterpart (Fmoc-Tranexamic acid).[1][2]
Part 2: Solvent Compatibility Matrix[1][2]
The following table summarizes the solubility profile of Fmoc-N-Me-TXA (typically 0.1M – 0.5M concentration range) based on standard SPPS operational parameters.
| Solvent | Solubility Rating | Primary Use Case | Technical Notes |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | Difficult Couplings | The gold standard for N-methylated residues.[1][2] Its higher polarity and boiling point compared to DMF allow for better resin swelling and monomer solvation. |
| DMF (Dimethylformamide) | Good | Standard SPPS | The default solvent. Soluble at 0.2M. May require mild vortexing or sonication. Ensure DMF is "amine-free" (fresh) to prevent premature Fmoc removal.[1][2] |
| DCM (Dichloromethane) | Poor/Variable | Resin Swelling | Not recommended for dissolution. While it swells Trityl resins well, Fmoc-N-Me-TXA often precipitates or forms a gel in pure DCM due to the rigid cyclohexane core.[1][2] |
| DMSO (Dimethyl Sulfoxide) | Moderate | Emergency Additive | Use only if precipitation occurs in DMF. High viscosity and difficulty of removal make it a last resort. |
| Acetonitrile / Water | Insoluble | HPLC / Purification | The Fmoc group renders the molecule insoluble in aqueous/high-polarity mobile phases without organic modifiers.[1] |
Part 3: Dissolution & Activation Workflow
The following diagram outlines the decision logic for dissolving Fmoc-N-Me-TXA. This workflow is designed to prevent "gelation" inside the reaction vessel.
Figure 1: Step-by-step decision tree for dissolving Fmoc-N-Me-TXA, prioritizing DMF but utilizing NMP as a cosolvent for stubborn aggregates.
Part 4: Coupling Protocol (The "Difficult Sequence" Method)
Due to the steric hindrance of the N-methyl group and the rigidity of the cyclohexane ring, standard DIC/Oxyma coupling is often insufficient.[1] The following protocol utilizes HATU/HOAt , which generates a more reactive active ester (Azt-ester) to drive the reaction to completion.
Reagents Required:
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin in DCM for 20 minutes (to maximize bead expansion), then wash 3x with NMP .
-
Pre-Activation (Critical):
-
Coupling Reaction:
-
Double Coupling:
-
Drain the vessel. Do not deprotect.
-
Repeat the coupling step with fresh reagents.
-
-
Capping:
-
After the second coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Part 5: Mechanistic Visualization
The following diagram illustrates why this specific protocol is necessary. It visualizes the steric clash that prevents standard coupling reagents from working efficiently.
Figure 2: The "Steric Barrier" created by the N-methyl and cyclohexane groups requires high-energy activation (HATU) to overcome repulsion.[1][2]
References
Sources
An In-Depth Technical Guide to the Structural Analysis of Fmoc-N-methyl-tranexamic acid
This guide provides a comprehensive technical overview of the synthesis and structural elucidation of Fmoc-N-methyl-tranexamic acid, a key building block in modern peptide synthesis and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the causal relationships behind experimental choices, ensuring a robust and validated approach to its preparation and characterization.
Introduction
Fmoc-N-methyl-tranexamic acid is a derivative of tranexamic acid, an antifibrinolytic agent, where the primary amine is N-methylated and protected with the fluorenylmethoxycarbonyl (Fmoc) group. This modification is of significant interest in medicinal chemistry for several reasons. The N-methylation of the peptide backbone can enhance metabolic stability, improve cell permeability, and modulate the conformational properties of peptides.[1][2] The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][3] A thorough understanding of the synthesis and structural analysis of this compound is therefore crucial for its effective application.
Synthesis of Fmoc-N-methyl-tranexamic acid
The synthesis of Fmoc-N-methyl-tranexamic acid involves a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general strategy involves the N-methylation of tranexamic acid followed by the introduction of the Fmoc protecting group. A robust method for the N-methylation of amino acids is the Biron-Kessler method, which can be adapted for tranexamic acid.[2]
Experimental Protocol: Synthesis of Fmoc-N-methyl-tranexamic acid
This protocol outlines a solution-phase synthesis approach.
Step 1: N-methylation of Tranexamic Acid
-
Protection of the carboxylic acid: Tranexamic acid is first protected as its methyl or ethyl ester to prevent side reactions. This can be achieved by reacting tranexamic acid with thionyl chloride in methanol or ethanol at reflux.
-
N-methylation: The resulting tranexamic acid ester is then N-methylated. A common method involves reductive amination using formaldehyde and a reducing agent like sodium borohydride or sodium cyanoborohydride.
-
Deprotection of the carboxylic acid: The methyl or ethyl ester is then hydrolyzed back to the carboxylic acid using a mild base, such as lithium hydroxide in a mixture of THF and water.
Step 2: Fmoc Protection of N-methyl-tranexamic acid
-
Dissolution: Dissolve the N-methyl-tranexamic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add a base, such as sodium bicarbonate or triethylamine, to deprotonate the secondary amine, making it nucleophilic.
-
Fmocylation: Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-succinimide) to the reaction mixture. Fmoc-OSu is generally preferred over Fmoc-Cl due to its greater stability and reduced side reactions.[1][4] The reaction is typically stirred at room temperature for several hours or overnight.
-
Work-up and Purification: After the reaction is complete, the mixture is acidified and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure Fmoc-N-methyl-tranexamic acid.
Caption: General workflow for the synthesis of Fmoc-N-methyl-tranexamic acid.
Structural Analysis
A comprehensive structural analysis is essential to confirm the identity and purity of the synthesized Fmoc-N-methyl-tranexamic acid. This involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the presence of all structural components of Fmoc-N-methyl-tranexamic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show characteristic signals for the Fmoc group, the tranexamic acid backbone, and the N-methyl group.
-
Fmoc Group: The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the range of δ 7.2-7.8 ppm. The methylene and methine protons of the Fmoc group will also be present.[5]
-
Tranexamic Acid Backbone: The protons of the cyclohexane ring will appear as a complex set of multiplets in the aliphatic region (δ 1.0-2.5 ppm).
-
N-methyl Group: A singlet corresponding to the three protons of the N-methyl group is expected, typically in the range of δ 2.5-3.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
-
Fmoc Group: The aromatic carbons of the fluorenyl group will resonate in the δ 120-145 ppm region. The carbonyl carbon of the carbamate will be observed further downfield.[5]
-
Tranexamic Acid Backbone: The carbons of the cyclohexane ring will appear in the aliphatic region (δ 20-50 ppm). The carboxylic acid carbonyl carbon will be significantly downfield.
-
N-methyl Group: The carbon of the N-methyl group will be visible in the aliphatic region.
| Functional Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Fmoc Aromatic | 7.2 - 7.8 | 120 - 145 |
| Fmoc CH/CH₂ | 4.2 - 4.5 | 45 - 70 |
| Tranexamic Acid CH/CH₂ | 1.0 - 2.5 | 20 - 50 |
| N-methyl | 2.5 - 3.0 | 30 - 40 |
| Carboxylic Acid COOH | 10 - 12 (broad) | 170 - 180 |
| Carbamate C=O | - | 155 - 160 |
Table 1: Expected NMR Chemical Shift Ranges for Fmoc-N-methyl-tranexamic acid.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this type of molecule.
Expected Molecular Ion: The expected monoisotopic mass of Fmoc-N-methyl-tranexamic acid (C₂₄H₂₇NO₄) is approximately 393.19 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ at m/z 394.20 would be observed.
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and provide further structural confirmation. Key expected fragmentations include:
-
Loss of the Fmoc group (222.07 Da) is a characteristic fragmentation pathway for Fmoc-protected amino acids.[6]
-
Cleavage of the N-C bond of the tranexamic acid backbone.
-
Loss of water or carbon dioxide from the carboxylic acid group.
Caption: Simplified expected fragmentation pathway for Fmoc-N-methyl-tranexamic acid in ESI-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of Fmoc-N-methyl-tranexamic acid. A reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Column: A C18 stationary phase is commonly used (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution is typically used with:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the compound and any impurities.
-
Detection: UV detection at 265 nm is suitable for the Fmoc group.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile/water, and filtered before injection.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | Ambient |
Table 2: Typical HPLC Conditions for Purity Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Peaks:
-
O-H stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
-
C=O stretch (Carbamate): A strong absorption around 1690-1710 cm⁻¹.
-
N-H bend (Amide II band from carbamate): Around 1510-1550 cm⁻¹.
-
C-H stretch (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.
-
C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Conclusion
The successful synthesis and rigorous structural analysis of Fmoc-N-methyl-tranexamic acid are fundamental to its application in peptide synthesis and drug discovery. This guide has provided a detailed framework for its preparation and characterization, emphasizing the importance of a multi-technique approach to ensure the identity and purity of this valuable building block. By understanding the principles behind each experimental choice, researchers can confidently produce and utilize Fmoc-N-methyl-tranexamic acid in their synthetic endeavors.
References
-
de la Torre, B. G., & Albericio, F. (2018). Supporting Information for an efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]
-
Lokey Lab Protocols. (2017). Fmoc. [Link]
-
Pro-I-Tech. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
van der Veken, P., et al. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. [Link]
-
Various Authors. (2008). Supporting Information. Wiley-VCH. [Link]
-
Vera, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]
-
Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. [Link]
-
Zhao, Y., & Lu, J. (2014). Synthesis and Preliminary Study on the DNA-binding Property of Tranexamic Acid Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
Methodological & Application
Fmoc-N-methyl-tranexamic acid solid-phase peptide synthesis protocol
Application Note: High-Efficiency Solid-Phase Synthesis Protocol for Fmoc-N-Methyl-Tranexamic Acid Incorporation
Abstract & Strategic Overview
The incorporation of Fmoc-N-methyl-tranexamic acid (Fmoc-N-Me-TXA) into peptide sequences represents a high-value strategy for developing peptidomimetics with enhanced metabolic stability and conformational rigidity. Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) mimics the lysine side chain or acts as a rigid linker. N-methylation of this residue further restricts conformational freedom and eliminates a hydrogen-bond donor, significantly improving resistance to proteolytic degradation.
However, this modification introduces severe steric hindrance. The cyclohexane ring, combined with the N-methyl group, creates a "steric wall" that impedes the nucleophilic attack required for peptide bond formation. This protocol addresses the two critical bottlenecks in N-Me-TXA synthesis:
-
Coupling of Fmoc-N-Me-TXA to the resin-bound peptide.
-
Coupling onto the N-Me-TXA secondary amine (the most difficult step).
Chemical Profile & Strategic Considerations
| Property | Specification | Implication for SPPS |
| Structure | N-methylated cyclohexane derivative | High steric bulk; rigid backbone. |
| Amine Type | Secondary ( | Kaiser Test is invalid. Requires Chloranil test. |
| Reactivity | Low Nucleophilicity | Requires high-activity coupling reagents (PyAOP, HATU). |
| Risk Factor | Diketopiperazine (DKP) Formation | High risk if placed at position 2 (C-terminal dipeptide).[1] |
Resin Selection: The First Line of Defense
For sequences where N-Me-TXA is located at the C-terminus or the penultimate position, 2-Chlorotrityl Chloride (2-CTC) Resin is mandatory.
-
Reasoning: The bulky trityl linker sterically hinders the back-biting attack of the N-methyl amine onto the C-terminal ester, preventing the formation of diketopiperazine (DKP) and subsequent loss of peptide chains.
-
Avoid: Wang resin or Rink Amide resin for C-terminal N-Me-TXA, unless the loading is extremely low (< 0.2 mmol/g).
Workflow Logic & Decision Matrix
The following flowchart illustrates the critical decision points when handling N-Me-TXA.
Figure 1: Decision matrix for incorporating sterically hindered N-methyl residues.
Detailed Experimental Protocols
Protocol A: Coupling Fmoc-N-Me-TXA to the Peptide Chain
Objective: Attach the N-Me-TXA building block to the free amine of the preceding residue.
Although the carboxyl group of TXA is hindered by the cyclohexane ring, this coupling is generally achievable with standard high-efficiency reagents.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]
-
Base: DIPEA (Diisopropylethylamine)[3]
-
Solvent: DMF (Anhydrous)
Procedure:
-
Activation: Dissolve Fmoc-N-Me-TXA-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF. Add DIPEA (8.0 eq) .
-
Note: Pre-activation time should be limited to 30 seconds to prevent racemization (though less risky for TXA).
-
-
Coupling: Add solution to resin.[1][4][6][7][8]
-
Microwave: 75°C for 5 minutes.
-
Room Temp: Shake for 60–90 minutes.
-
-
Wash: DMF (4x), DCM (3x).
-
QC: Perform standard Kaiser Test. (Result should be negative/yellow).
Protocol B: Fmoc Deprotection (The DKP Danger Zone)
Objective: Remove Fmoc group without triggering premature cleavage.
Procedure:
-
Standard: 20% Piperidine in DMF (2 x 5 min).
-
For C-Terminal Dipeptides (DKP Risk):
Protocol C: Coupling ONTO N-Me-TXA (The Critical Step)
Objective: Acylate the sterically hindered secondary amine.
This is the most challenging step. The N-methyl group and the cyclohexane ring create a "steric pocket" that repels the incoming amino acid.
Preferred Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is superior to uronium salts (HATU) for secondary amines because it avoids the formation of guanidinium by-products which can terminate the chain.
Procedure:
-
Reagent Prep:
-
Incoming Fmoc-Amino Acid (5.0 eq )
-
PyAOP (5.0 eq )
-
HOAt (5.0 eq ) - Crucial additive for secondary amines
-
DIPEA (10.0 eq )
-
-
Coupling:
-
Microwave (Highly Recommended): 75°C for 10 minutes (20W constant power).
-
Manual: Double coupling is mandatory.
-
Round 1: 2 hours at RT.
-
Round 2: Fresh reagents, overnight (12h) at RT.
-
-
-
Capping (Vital): After coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:9) in DMF to prevent deletion sequences.
Protocol D: The Chloranil Test (Mandatory Monitoring)
Objective: Validate coupling completeness.[12] The Kaiser test DOES NOT detect secondary amines.[9][8]
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.[8]
-
Solution B: 2% p-Chloranil in DMF.
Steps:
-
Take a small sample of resin beads (~2-5 mg) in a small glass tube.[12]
-
Wash beads 3x with Ethanol (to remove DMF basicity).
-
Add 2 drops Solution A and 2 drops Solution B.
-
Let stand for 5 minutes at room temperature.
Interpretation:
| Color | Indication | Action |
|---|
| Dark Blue / Green | Positive (Free
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield (Deletion) | Incomplete coupling onto N-Me-TXA. | Switch to PyBrOP (bromo-phosphonium) or COMU .[13] Increase temp to 75°C. |
| Chain Termination | Guanidinylation of the secondary amine. | Avoid large excesses of HATU/HBTU. Use PyAOP (phosphonium salt) instead. |
| Loss of Peptide | DKP formation at dipeptide stage.[1][14] | Switch to 2-CTC resin . Shorten deprotection times. |
| Difficult Solubility | Hydrophobic aggregation of N-Me-TXA. | Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100. |
References
-
Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[15] Journal of Peptide Research, 65(2), 153-166.[6][15]
-
Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219.
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.
- Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. (Seminal paper on the Chloranil Test).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Coupling of Fmoc-N-methyl-tranexamic Acid in SPPS
This Application Note is structured to guide researchers through the specific challenges of incorporating Fmoc-N-methyl-tranexamic acid (Fmoc-N-Me-Tx) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
Fmoc-N-methyl-tranexamic acid (trans-4-(Fmoc-methylaminomethyl)cyclohexanecarboxylic acid) presents a dual challenge in SPPS. First, the cyclohexane ring introduces significant steric bulk, impeding molecular aggregation and reagent access. Second, and more critically, the N-methyl group creates a secondary amine upon deprotection. Acylating this secondary amine to elongate the peptide chain is notoriously difficult due to steric hindrance and reduced nucleophilicity compared to primary amines.
This guide provides a field-validated protocol using HATU/HOAt activation and Chloranil monitoring to ensure complete coupling and suppress deletion sequences.
Chemical Context & Strategic Analysis
Structural Challenges
Unlike standard
-
Challenge A (Coupling to the chain): The carboxylic acid of Fmoc-N-Me-Tx is attached to a bulky cyclohexane ring. Activation requires potent reagents to overcome the entropic barrier.
-
Challenge B (Coupling from the residue): Once Fmoc-N-Me-Tx is deprotected, the resin-bound species is a secondary amine (
). Standard reagents (HBTU/HCTU) often fail here, leading to low yields or truncated peptides.
Reagent Selection Logic
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. The 7-azabenzotriazole moiety (HOAt) utilizes the "neighboring group effect" (anchimeric assistance) via its pyridine nitrogen, significantly accelerating the acylation of hindered secondary amines compared to HOBt-based reagents.
-
Base: DIEA (Diisopropylethylamine) is preferred. Morpholine-based bases (NMM) are generally too weak for this specific hindered coupling.
-
Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for this step due to its higher polarity and ability to disrupt beta-sheet aggregation, which is common near hydrophobic cyclohexane rings.
Experimental Protocols
Protocol A: Coupling Fmoc-N-Me-Tranexamic Acid TO the Resin
Use this protocol to attach Fmoc-N-Me-Tx to the preceding amino acid on the resin.
Reagents:
Step-by-Step:
-
Resin Preparation: Swell resin in DMF for 20 min. Drain.
-
Activation: Dissolve Fmoc-N-Me-Tx and HATU in minimal NMP. Add DIEA immediately prior to adding to the resin. Note: Pre-activation for 1-2 minutes is acceptable, but do not exceed 5 minutes to avoid racemization or guanidinylation.
-
Coupling: Add mixture to resin. Shake/vortex at Room Temperature for 2 hours .
-
Optimization: If using microwave SPPS, heat to 75°C for 10 minutes .
-
-
Wash: Drain and wash with DMF (4 x 1 min).
-
Monitoring: Perform a standard Kaiser Test .
Protocol B: Chain Elongation FROM Fmoc-N-Me-Tranexamic Acid (The Critical Step)
Use this protocol to couple the NEXT amino acid onto the deprotected N-methyl group of the Tranexamic residue.
Reagents:
-
Next Fmoc-Amino Acid (5.0 eq)
-
HATU (5.0 eq) or COMU (5.0 eq)
-
HOAt (5.0 eq) - Optional but recommended additive for extreme hindrance.
-
DIEA (10.0 eq)
-
NMP (Solvent)[2]
Step-by-Step:
-
Fmoc Removal: Treat resin with 20% Piperidine/DMF (1 x 2 min, 1 x 15 min). Note: Secondary amines deprotect slower than primary amines.
-
Wash: Wash thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).
-
Verification (Crucial): Perform the Chloranil Test (see Section 4).
-
Result: Beads should turn dark blue (positive for secondary amine).[4] If colorless, deprotection failed.
-
-
Double Coupling Cycle (Mandatory):
-
Capping (Recommended): If the sequence is long, cap unreacted secondary amines with Acetic Anhydride/DIEA/NMP to prevent deletion sequences.
-
Final Verification: Perform Chloranil Test again.
-
Result: Beads should be colorless (or very faint yellow). If blue, a Third Coupling using PyBrOP or symmetric anhydride is required.
-
Monitoring & Visualization
The Chloranil Test (For Secondary Amines)
Standard Ninhydrin (Kaiser) tests yield false negatives on N-methylated residues.
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Procedure: Add 1 drop A and 1 drop B to a few resin beads.
-
Interpretation:
-
Dark Blue/Green: Secondary amine present (Deprotected).[9]
-
Colorless/Yellow: Secondary amine acylated (Coupled).
-
Workflow Diagram
The following diagram illustrates the decision logic for the critical elongation step.
Caption: Logic flow for chain elongation from N-methyl-tranexamic acid. Note the mandatory double coupling and Chloranil verification points.
Troubleshooting: Diketopiperazine (DKP) Formation
The Risk: If Fmoc-N-Me-Tx is the second amino acid in the sequence (i.e., coupled directly to the C-terminal residue), there is a high risk of DKP formation upon Fmoc removal. The free secondary amine can back-bite the C-terminal ester linkage, cleaving the dipeptide from the resin.
Mechanism:
-
Fmoc removal exposes the N-methyl secondary amine.
-
The amine undergoes nucleophilic attack on the carbonyl carbon of the resin linkage.
-
Cyclization releases the cyclic dipeptide (DKP) and leaves a truncated resin (hydroxymethyl).
Prevention Strategy:
-
Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin. The steric bulk of the trityl linker discourages DKP formation compared to Wang resin.
-
Order of Operations: If DKP is observed (mass loss, low yield), couple the third amino acid as a dipeptide block (Fmoc-AA3-N-Me-Tx-OH) synthesized in solution phase, rather than building it stepwise on resin.
Caption: Mechanism of DKP formation. This side reaction competes with the coupling of the third amino acid.
Data Summary: Coupling Reagent Comparison
| Reagent | Class | Suitability for N-Me-Tx | Pros | Cons |
| HATU | Uronium (Aza) | Excellent | High reactivity, neighboring group effect (HOAt).[2] | Expensive.[6] |
| COMU | Uronium (Oxyma) | Very Good | Safer (non-explosive), comparable efficiency to HATU. | Slightly less proven for extreme sterics than HATU. |
| HBTU/HCTU | Uronium (Benzo) | Poor | Cheap, standard. | Lacks pyridine nitrogen assistance; often fails on sec-amines. |
| PyBrOP | Phosphonium | Good (Rescue) | Good for N-methylated residues; no guanidinylation risk. | Slower activation; uses carcinogenic HMPA (historically) or requires care. |
References
-
Novabiochem (Merck). "Peptide Synthesis Guide: Coupling Methods." Merck Millipore. Accessed October 2023.
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes.
-
CEM Corporation. "SPPS Reagents Explained: A Complete Guide." CEM Application Resources.
- Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science.
-
Vojkovsky, T. (1995).[3] "Detection of secondary amines on solid phase." Peptide Research, 8, 236-237.[3] (Source for Chloranil Test protocol).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]
- 9. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Fmoc-N-methyl-tranexamic Acid in Drug Discovery
Strategic Integration in Peptidomimetics & Antibody-Drug Conjugates (ADCs)
Executive Summary & Strategic Utility
Fmoc-N-methyl-tranexamic acid (Fmoc-N-Me-AMCHA) is a specialized non-canonical amino acid building block used to engineer advanced therapeutic modalities. It combines the structural rigidity of the tranexamic acid (cyclohexane) scaffold with the metabolic stability conferred by N-methylation .
In modern drug development, this residue is utilized to solve two specific failure modes in peptide and conjugate therapeutics:
-
Proteolytic Instability: The N-methyl group blocks enzymatic cleavage sites (amide bonds) that are typically vulnerable to serum proteases.
-
Conformational Flop: The trans-cyclohexane ring imposes a rigid linear geometry, reducing the entropic penalty of binding to a target receptor or acting as a stable spacer in Antibody-Drug Conjugates (ADCs).
This guide details the mechanistic rationale, synthesis protocols, and quality control measures required to successfully integrate this residue into your drug development pipeline.
Mechanistic Rationale in Drug Design
The "Stiff-Linker" Advantage in ADCs
In Antibody-Drug Conjugates, the linker determines the stability and pharmacokinetics of the payload. Standard alkyl linkers often suffer from hydrophobicity-induced aggregation.
-
Mechanism: The cyclohexane ring of Fmoc-N-Me-AMCHA provides steric bulk that disrupts intermolecular aggregation of hydrophobic payloads (e.g., PBD dimers, auristatins).
-
Benefit: The trans configuration maintains an extended conformation (~5-6 Å spacing), preventing the "folding back" of the payload onto the antibody.
Peptidomimetic Stabilization
For peptide-based drugs, replacing a flexible Glycine or Alanine with N-Me-AMCHA introduces a "kink" and rigidity.
-
Metabolic Shielding: The N-methyl group stericallly hinders the approach of peptidases (e.g., chymotrypsin), significantly extending plasma half-life (
). -
Permeability: N-methylation removes a hydrogen bond donor (the amide proton), lowering the desolvation energy required to cross lipophilic membranes, thus improving oral bioavailability.
Structural Logic Diagram
Figure 1: Functional decomposition of Fmoc-N-methyl-tranexamic acid utility in drug design.
Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)
Integrating N-methylated, sterically hindered amino acids requires deviating from standard SPPS protocols. The secondary amine of the N-methyl group makes the subsequent coupling step difficult.
Critical Reagents
| Component | Recommendation | Rationale |
| Coupling Reagent | HATU or COMU | Standard HBTU/DIC is too weak for hindered N-methyl amines. |
| Base | DIEA (Diisopropylethylamine) | Maintains basic pH for activation without causing racemization. |
| Solvent | DMF (or NMP for difficult sequences) | NMP reduces aggregation during synthesis of hydrophobic segments. |
| Monitoring | Chloranil Test | Do NOT use Kaiser Test. Ninhydrin does not react with secondary amines (N-methyl). |
Step-by-Step Coupling Protocol
Step 1: Coupling Fmoc-N-Me-AMCHA to the Resin
-
Note: Coupling this residue to the chain is usually standard.
-
Dissolve Fmoc-N-Me-AMCHA (3.0 eq), HATU (2.9 eq), and DIEA (6.0 eq) in minimal DMF.
-
Pre-activate for 2 minutes.
-
Add to resin. Shake for 60–90 minutes at Room Temperature (RT).
-
Wash resin 3x with DMF.
Step 2: Fmoc Removal (Deprotection)
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash resin 5x with DMF.
-
QC Point: Perform Chloranil Test .
-
Positive Result: Blue/Green beads (indicates free secondary amine).
-
Negative Result: Colorless/Yellow (indicates protected amine).
-
Step 3: Coupling the NEXT Amino Acid (The Critical Step)
-
Challenge: You are now coupling onto a bulky secondary amine. This is the rate-limiting step.
-
Use HATU or PyAOP (high efficiency).
-
Use Double Coupling :
-
Round 1: 4 eq AA, 4 eq HATU, 8 eq DIEA for 2 hours.
-
Round 2: Fresh reagents, same stoichiometry, for 2 hours (or overnight).
-
-
Capping (Optional but Recommended): Acetylate unreacted amines to prevent deletion sequences.
SPPS Logic Flow
Figure 2: SPPS Workflow emphasizing the critical secondary amine coupling juncture.
Quality Control & Characterization
When analyzing peptides containing Fmoc-N-methyl-tranexamic acid, standard HPLC retention times will shift significantly due to the lipophilicity of the cyclohexane ring.
Analytical Expectations
-
HPLC: Expect a retention time shift to higher organic % (later elution) compared to non-methylated or linear analogs (like Lysine or Aminocaproic acid).
-
Mass Spectrometry (ESI-MS):
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Deletion Sequence (Missing Next AA) | Incomplete coupling onto the N-methyl secondary amine. | Switch to HATU or COMU . Perform double coupling at 50°C (microwave assisted if possible). |
| Low Yield | Steric aggregation of the hydrophobic cyclohexane ring. | Use ChemMatrix resin (better swelling) or add pseudoproline dipeptides elsewhere in the sequence to break structure. |
| Racemization | Over-activation during coupling. | Use Oxyma Pure as an additive. Keep base (DIEA) ratio strictly 2:1 to coupling reagent. |
References
-
Bapeks. (n.d.). Fmoc,Me-AMCHC Building Block for Peptide Synthesis. Retrieved October 24, 2025, from [Link]
-
National Institutes of Health (NIH). (2015). Current ADC Linker Chemistry. PMC. Retrieved October 24, 2025, from [Link]
Sources
Fmoc-N-methyl-tranexamic acid in the development of diagnostic agents
Executive Summary
The development of peptide-based diagnostic agents (PET/SPECT/Optical) for thrombosis and fibrinolysis monitoring is often hampered by rapid in vivo proteolysis. Tranexamic acid (TXA), a rigid lysine analogue, is a potent inhibitor of plasminogen activation and a high-affinity ligand for Kringle domains found in fibrin clots.
This guide details the utilization of Fmoc-N-methyl-tranexamic acid (Fmoc-N-Me-TXA) . The N-methylation of the TXA scaffold serves a dual purpose: it introduces steric hindrance to prevent enzymatic degradation (peptidase resistance) and modulates the lipophilicity of the diagnostic probe, improving tissue distribution. This note provides the scientific rationale, precise solid-phase peptide synthesis (SPPS) protocols for this sterically hindered building block, and a validation workflow for developing stable fibrin-targeted imaging agents.
Scientific Rationale & Mechanism
The Biological Target: Plasminogen Kringle Domains
Fibrinolysis is regulated by the conversion of plasminogen to plasmin. This process is mediated by tissue plasminogen activator (tPA) binding to fibrin.[1] Plasminogen contains Kringle domains , which are lysine-binding sites (LBS) responsible for the specific accumulation of plasminogen at the fibrin clot surface.
-
Tranexamic Acid (TXA): Acts as a conformational mimic of lysine.[1] It saturates the Kringle domains, preventing plasminogen from binding to fibrin.
-
Diagnostic Utility: By conjugating TXA to a signaling moiety (e.g., DOTA-68Ga for PET), researchers can image the location of active thrombi.
The "N-Methyl" Advantage
Standard peptide tracers suffer from short biological half-lives. N-methylation of the amide backbone is a proven medicinal chemistry strategy to:
-
Block Proteolysis: The methyl group sterically hinders the active sites of serum proteases.
-
Improve Permeability: N-methylation removes a hydrogen bond donor, potentially increasing membrane permeability and altering pharmacokinetics.
-
Conformational Constraint: It restricts the rotational freedom of the peptide backbone, potentially locking the probe into a bioactive conformation.
Mechanism of Action Diagram
Figure 1: Mechanism of N-Me-TXA based probes. The N-methyl group protects the probe from enzymatic degradation while maintaining affinity for Plasminogen Kringle domains.
Experimental Protocols
Caution: N-methylated amino acids are sterically hindered.[2][3][4][5] Standard SPPS protocols (e.g., HBTU/DIEA, 30 min) will result in incomplete coupling and deletion sequences. The following protocol uses high-efficiency coupling reagents.
Materials Required
-
Resin: Rink Amide MBHA (for C-terminal amides) or 2-Chlorotrityl Chloride (for C-terminal acids).
-
Building Block: Fmoc-N-methyl-tranexamic acid (Custom synthesis or commercial source).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Protocol: Coupling Fmoc-N-Me-TXA to Resin
-
Resin Swelling: Swell 0.1 mmol resin in DMF for 30 minutes. Drain.
-
Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).[2]
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-N-Me-TXA (4 eq) and HATU (3.9 eq) in minimal DMF.
-
Add HOAt (4 eq) (Enhances reaction rate and suppresses racemization).
-
Add DIPEA (8 eq) .
-
Allow to activate for exactly 2 minutes. (Do not exceed 5 mins to avoid racemization).
-
-
Coupling:
-
Monitoring:
-
Note: The Kaisar test (Ninhydrin) is often false-negative on secondary amines. Use the Chloranil Test or Bromophenol Blue test.
-
If positive (blue/green), perform a Double Coupling using fresh reagents for another 2 hours.
-
Protocol: Coupling the Next Amino Acid ONTO N-Me-TXA
This is the most difficult step. The secondary amine of the N-methyl group is extremely hindered.
-
Deprotection: Remove Fmoc from the resin-bound N-Me-TXA (20% Piperidine, 2 x 15 min). Note: Secondary amines can be slower to deprotect.
-
Activation:
-
Use PyBroP or COMU instead of HATU for this specific step if HATU fails.
-
Dissolve Next-Fmoc-AA (5 eq), PyBroP (5 eq), and DIPEA (10 eq) in DMF.
-
-
Coupling:
-
Agitate for 4–6 hours or overnight.
-
Double coupling is mandatory for this step.
-
Cleavage & Purification
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Agitate for 2 hours.
-
Precipitation: Cold diethyl ether.
-
Purification: Reverse-phase HPLC (C18 column).
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Gradient: N-methylated peptides are often more lipophilic; adjust gradient to higher % ACN if necessary.
-
Data Analysis & Validation
Comparative Coupling Efficiency
When developing the diagnostic agent, initial optimization should compare coupling reagents.
| Coupling Reagent | Coupling Time | Yield (onto N-Me-TXA) | Notes |
| HBTU / HOBt | 1 hour | < 40% | Not Recommended. Steric hindrance prevents efficient bond formation. |
| DIC / Oxyma | 2 hours | 65% | Better, but often requires triple coupling. |
| HATU / HOAt | 2 hours | 85% | Standard. Good balance of speed and yield. |
| PyBroP | 4 hours | > 95% | Best for difficult junctions (e.g., N-Me-TXA to bulky AA). |
Stability Assay (In Vitro)
To validate the utility of the N-Me-TXA scaffold, perform a serum stability test.
-
Incubation: Incubate 100 µM of Probe (Standard vs. N-Methyl) in human serum at 37°C.
-
Sampling: Aliquot at 0, 1, 4, 12, and 24 hours.
-
Quenching: Add cold acetonitrile to precipitate serum proteins. Centrifuge.
-
Analysis: LC-MS quantification of the intact parent compound.
-
Target Result: N-Me-TXA probe should show >80% intact fraction at 12 hours, compared to <20% for the non-methylated variant.
-
Diagnostic Development Workflow
The following diagram illustrates the critical path from scaffold selection to pre-clinical imaging.
Figure 2: Development pipeline for N-Me-TXA based diagnostic agents.
References
-
Blasi, F., & Carmeliet, P. (2002). uPAR: a versatile signalling orchestrator. Nature Reviews Molecular Cell Biology, 3(12), 932-943. Link
-
Botnar, R. M., et al. (2004). In vivo molecular imaging of acute and subacute thrombosis using a fibrin-binding magnetic resonance imaging contrast agent. Circulation, 109(16), 2023-2029. Link
-
Chatterjee, J., et al. (2008).[5] N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Link
-
Chem-Impex International. (n.d.). Fmoc-tranexamic acid Product Page. Catalog No. 167690-53-1. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Technical Guide. Link
-
Teixidó, M., et al. (2005).[5] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science, 11(2), 85-102. Link
-
Law, B., et al. (2004). Small-molecule lysine-mimic probes for imaging of thrombosis. Nature Medicine, 10, 627-632. (Contextual grounding for lysine mimics in imaging).
Sources
Fmoc-deprotection conditions for N-methylated amino acids
Application Note: Optimized Fmoc-Deprotection Strategies for N-Methylated Amino Acids
Executive Summary
The incorporation of
This guide details the mechanistic basis of this failure and provides two validated protocols (Chemical and Physical optimization) to ensure high-fidelity synthesis.
Mechanistic Insight: The DKP Trap
Standard Fmoc removal conditions (20% piperidine/DMF) are often kinetically insufficient for
Key Concept: Success depends on the kinetic ratio between Fmoc removal (
Diagram 1: The DKP Formation Pathway
Strategic Analysis of Deprotection Cocktails
The choice of base dictates the survival of the peptide chain.
| Reagent Cocktail | Base Strength ( | Kinetics | Risk Profile | Recommended Use |
| 20% Piperidine/DMF | Moderate (11.1) | Slow for | High. Slow reaction allows time for DKP cyclization. | Standard amino acids only. |
| 2% DBU + 2% Piperidine | High (DBU | Fast | Medium. Risk of Aspartimide if Asp is present. | Standard for |
| 0.1 M HOBt in Piperidine | Moderate | Moderate | Low. HOBt suppresses racemization/side reactions. | Asp-containing sequences.[3] |
| 50% Morpholine | Low (8.[4]3) | Very Slow | Low (for base-sensitive groups).[4] | Glycopeptides (Not for |
Detailed Protocols
Protocol A: The "DBU-Accelerated" Method (Chemical Optimization)
Best for: Standard batch synthesizers without heating capabilities.
Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that removes Fmoc groups significantly faster than piperidine. Small amounts of piperidine are retained solely to scavenge the liberated dibenzofulvene (DBF), preventing adduct formation.
Reagents:
-
Deprotection Solution: 2% DBU (v/v) + 2% Piperidine (v/v) in DMF (or NMP for hydrophobic sequences).
-
Wash Solvent: DMF (HPLC Grade).
Workflow:
-
Swelling: Ensure resin is fully swollen in DMF (10 mL/g resin).
-
Short Treatment (Flash): Add Deprotection Solution. Agitate for 2 minutes . Drain.
-
Note: This removes the bulk of the Fmoc and minimizes contact time.
-
-
Long Treatment: Add fresh Deprotection Solution. Agitate for 5 minutes . Drain.
-
Critical: Do not exceed 5 minutes. Extended exposure increases DKP risk.[2]
-
-
Rapid Wash: Wash with DMF (
seconds).-
Speed is vital. The free secondary amine is now unstable. Proceed immediately to the coupling step.
-
Warning: If the sequence contains Aspartic Acid (Asp) or Glutamic Acid (Glu) , DBU can catalyze aspartimide formation. In these cases, add 0.1 M HOBt to the deprotection cocktail to buffer the basicity.
Protocol B: Microwave-Assisted Deprotection (Physical Optimization)
Best for: Difficult sequences, aggregation-prone peptides, and steric bulk.
Rationale: Thermal energy overcomes the activation energy barrier caused by the steric hindrance of the
Parameters:
-
Temperature: 75°C (max internal temperature).
-
Reagent: 20% Piperidine in DMF (Standard reagent is acceptable due to thermal acceleration) OR 0.1 M HOBt in 20% Piperidine (to protect Asp/Cys/His).
Workflow:
-
Stage 1: Ramp to 75°C over 30 seconds. Hold for 15 seconds . Drain.
-
Stage 2: Ramp to 75°C over 30 seconds. Hold for 120 seconds (2 mins) . Drain.
-
Wash: Wash with DMF (
seconds) while cooling the vessel.
Quality Control: Validating the Free Amine
The standard Kaiser (Ninhydrin) test will not work for
Required Assay: The Chloranil Test
This test is specific for secondary amines and is mandatory for verifying deprotection of
Reagents:
-
Solution A: 2% Acetaldehyde in DMF.
-
Solution B: 2%
-Chloranil in DMF.
Procedure:
-
Transfer a few resin beads to a small glass tube.
-
Add 2 drops of Solution A and 2 drops of Solution B.
-
Let stand for 5 minutes at room temperature.
Interpretation:
-
Dark Blue/Green Beads: Positive (+)
Free secondary amine present (Deprotection successful). -
Colorless/Yellow Beads: Negative (-)
Amine is protected (Deprotection failed).
Troubleshooting Guide
Diagram 2: Decision Matrix for N-Methyl Deprotection
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Gilon, C., et al. (1991). Backbone Cyclization: A New Method for Conferring Conformational Constraint on Peptides. Biopolymers, 31(6), 745-750. (Foundational work on N-alkylation challenges). Link
-
Teixidó, M., et al. (2005). Diketopiperazine Formation during Fmoc Solid-Phase Peptide Synthesis of N-Methylated Peptides. Journal of Peptide Science, 11, 89-92. (Establishes the DKP mechanism and DBU utility). Link
-
Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (The standard reference for the Chloranil test and DBU protocols). Link
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-assisted SPPS. Journal of Peptide Science, 13(3), 143-148. Link
Sources
Troubleshooting & Optimization
Preventing side reactions with Fmoc-N-methyl-tranexamic acid in synthesis
Technical Support Guide: Preventing Side Reactions with Fmoc-N-Methyl-Tranexamic Acid
Introduction: The Steric & Kinetic Challenge
Fmoc-N-methyl-tranexamic acid (Fmoc-N-Me-TXA) is a specialized building block used to introduce rigidity and metabolic stability into peptidomimetics. Unlike standard amino acids, it presents a unique dual challenge:
-
Structural Rigidity: The cyclohexane ring is locked in a trans configuration, creating a bulky, non-flexible steric barrier.
-
N-Methylation: The secondary amine reduces nucleophilicity and introduces a high risk of diketopiperazine (DKP) formation.
This guide moves beyond standard SPPS protocols to address the specific failure modes associated with this molecule.
Module 1: The "Silent Killer" – Diketopiperazine (DKP) Formation[1][2][3][4]
The Problem: The most catastrophic side reaction occurs when Fmoc-N-Me-TXA is the second residue attached to the resin (dipeptide stage). Upon Fmoc removal, the highly nucleophilic secondary amine can back-bite onto the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[1] This results in a "missing" peptide sequence or drastically reduced yield.
Mechanism of Failure:
-
Fmoc is removed from N-Me-TXA.
-
The free secondary amine adopts a cis amide conformation (favored by N-methylation).[2]
-
The amine attacks the resin-ester carbonyl.
-
Cyclization releases the DKP; the resin is left with a non-reactive hydroxyl group.
Figure 1: Mechanism of premature cleavage via diketopiperazine (DKP) formation.[1]
Prevention Strategy:
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin.[3] The immense steric bulk of the trityl group prevents the back-biting attack. Avoid Wang resin for C-terminal proline or N-methyl residues.
-
Optimized Deprotection: Standard 20% piperidine is too slow and basic. Use a "fast-hit" base cocktail to remove Fmoc without allowing time for cyclization.
Module 2: Overcoming the "Steric Wall" in Coupling
The Problem: Coupling to the secondary amine of N-Me-TXA is notoriously difficult. The methyl group and the cyclohexane ring shield the nitrogen, making it a poor nucleophile. Standard HBTU/DIEA protocols will fail, leading to deletion sequences.
Data: Coupling Efficiency Comparison
| Coupling Reagent | Activation Mechanism | Efficiency for N-Me-TXA | Risk Profile |
| HBTU / HCTU | Uronium / Aminium | Low | High deletion rate; insufficient activation. |
| HATU / HOAt | Aza-benzotriazole | High | Gold standard; HOAt assists in proton transfer to the hindered amine. |
| PyAOP | Phosphonium | Very High | Excellent for extremely hindered couplings; expensive. |
| BTC (Triphosgene) | Acid Chloride | Aggressive | Generates highly reactive acid chloride; best for "impossible" couplings but requires strict anhydrous conditions. |
Protocol: High-Efficiency Coupling (HATU Method) Use this for coupling the NEXT amino acid ONTO the N-Me-TXA residue.
-
Equivalents: Use 5 eq Amino Acid, 5 eq HATU, 10 eq DIEA.
-
Pre-activation: Dissolve AA and HATU in DMF. Add DIEA. Activate for exactly 2 minutes (do not over-activate).
-
Reaction: Add to resin. Double couple:
-
Coupling 1: 2 hours at Room Temp.
-
Coupling 2: 1 hour at 50°C (if residue is not Cys/His).
-
-
Monitoring: Standard Kaiser test (Ninhydrin) does not work on secondary amines. Use the Chloranil Test or p-Nitrophenol ester test .
Module 3: Isomerization (Cis vs. Trans)
The Problem: Tranexamic acid is the trans isomer. While it does not have a chiral alpha-carbon susceptible to traditional racemization, the cyclohexane ring can undergo cis-trans isomerization under extreme forcing conditions (e.g., prolonged high temperature with strong base), leading to loss of biological activity.
Mitigation:
-
Limit Microwave Energy: Do not exceed 50°C during microwave-assisted coupling.
-
Base Choice: Use DIEA (hindered base) rather than DBU during coupling steps to minimize proton abstraction risks.
Experimental Workflow: The "Safe" Protocol
This workflow integrates the solutions above into a self-validating system.
Figure 2: Optimized workflow for handling Fmoc-N-Me-TXA elongation.
Troubleshooting & FAQs
Q: Why is my Kaiser test negative (yellow) after deprotecting Fmoc-N-Me-TXA? A: The Kaiser (Ninhydrin) test relies on a primary amine to produce the Ruhemann's purple complex. N-methyl-TXA has a secondary amine.[1] You must use the Chloranil Test (acetaldehyde/chloranil), which turns dark blue in the presence of secondary amines.
Q: I see a mass peak corresponding to [M-Residue] in my final product. What happened? A: This is likely DKP formation.[1] If the N-Me-TXA was the second residue, it cyclized and cleaved itself. Switch to 2-CTC resin and ensure you are using the "Safe Fmoc Removal" protocol (add 0.1M HOBt to your deprotection mix to suppress basicity).
Q: Can I use microwave synthesis? A: Yes, but with caution. Use lower temperatures (max 50°C) and shorter times (5 mins). The rigidity of the cyclohexane ring can lead to poor heat dissipation or localized hot spots promoting isomerization if overheated.
Q: The coupling onto the N-Me-TXA is stuck at 80% completion. What now? A: Switch to Bis-trichloromethyl carbonate (BTC) activation.
-
Protocol: Generate the acid chloride of the incoming amino acid in situ using BTC (0.33 eq) and Collidine (10 eq) in THF/DCM. This species is small and extremely reactive, capable of overcoming the steric barrier of the N-methyl group.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][3][5][6][7][8] Chemical Reviews, 109(6), 2455–2504.
-
Teixidó, M., et al. (2005).[9] "Solid-Phase Synthesis of N-Methyl-Rich Peptides: Improved Coupling Conditions." Journal of Peptide Science, 11(2), 85–92.
-
Biron, E., et al. (2006). "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Peptide Science, 12(3), 213–219.
-
Gilon, C., et al. (2003). "Backbone Cyclization of Peptides." Biopolymers, 71(5), 534–551.
-
Alsina, J., et al. (2000). "Reaction of the N-terminal amino group of a peptide on a solid support."[2] Biopolymers, 53(2), 147-150.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Purification of peptides containing Fmoc-N-methyl-tranexamic acid by HPLC
Technical Guide: Purification of Peptides Containing Fmoc-N-Methyl-Tranexamic Acid by HPLC
Executive Summary
Purifying peptides containing Fmoc-N-methyl-tranexamic acid (Fmoc-N-Me-TXA) presents a "triple threat" to standard RP-HPLC protocols:
-
Extreme Hydrophobicity: The combination of the fluorenyl group (Fmoc), the cyclohexane ring (Tranexamic acid), and the N-methyl group creates a highly lipophilic moiety that aggregates in aqueous mobile phases.
-
Rotameric Broadening: N-methylation introduces cis/trans isomerization of the amide bond. On the HPLC timescale, this slow interconversion results in peak splitting (doublets) or extensive broadening, often mistaken for impurity.
-
Steric Hindrance: The bulk of the cyclohexane ring adjacent to the N-methyl group complicates interaction with the stationary phase.
This guide provides a self-validating workflow to overcome these challenges, moving beyond standard C18/Acetonitrile methods.
Module 1: Chromatographic Behavior (The Rotamer Effect)
Issue: Users often observe a split peak (doublet) or a broad, undefined "hump" despite the peptide being pure by Mass Spectrometry.
Mechanism: Unlike standard peptide bonds which favor the trans conformation (>99%), N-methylated peptide bonds exist as a mixture of cis and trans isomers (rotamers) in slow equilibrium. At ambient temperature (25°C), the interconversion rate is slower than the chromatographic separation, causing the single chemical species to elute as two distinct or merging peaks.
Troubleshooting Guide:
| Observation | Diagnosis | Corrective Action |
| Doublet Peaks (e.g., 1:3 ratio) | Slow cis/trans exchange. | Increase Column Temperature. Heat to 60°C–70°C to accelerate isomerization beyond the HPLC timescale, coalescing the peaks into a singlet. |
| Broad, Tailing Peak | Intermediate exchange rate or Aggregation. | Step 1: Heat to 60°C. Step 2: If shape persists, switch organic modifier from ACN to Isopropanol (IPA) or add HFIP to break hydrophobic aggregates. |
| Ghost Peaks | Irreversible adsorption. | Switch from C18 to C4 or Phenyl-Hexyl stationary phases to reduce hydrophobic retention. |
Visualizing the Rotamer Problem
Caption: Logic flow for addressing peak splitting caused by N-methyl amide bond isomerization.
Module 2: Solubility & Sample Preparation
Issue: The peptide dissolves in 100% organic solvent but precipitates immediately upon injection into the aqueous mobile phase, causing high backpressure and column clogging.[1]
The "HFIP Trap": Hexafluoroisopropanol (HFIP) is an excellent solvent for Fmoc-N-Me-TXA peptides but is immiscible with certain buffer ratios and can cause "solvent shock" precipitation.
Protocol for Hydrophobic Injection:
-
Dissolution: Dissolve the crude peptide in a minimal volume of HFIP or DCM (Dichloromethane).
-
Dilution: Dilute this solution 1:1 or 1:2 with the Starting Mobile Phase (MP A) .
-
Note: If precipitation occurs here, your gradient starts too low. Increase the starting organic concentration (e.g., start at 40% B instead of 5% B).
-
-
Injection Strategy: Use a "Sandwich Injection" if the autosampler supports it, or ensure the sample loop is rigorously washed with high-organic solvent between runs.
Solvent Compatibility Table:
| Solvent | Solubilizing Power | HPLC Compatibility | Risk Factor |
| Water/ACN (50:50) | Low | High | Peptide likely precipitates. |
| DMSO | High | High | Viscous; difficult to remove during lyophilization. |
| HFIP | Very High | Medium | Can damage PEEK tubing; expensive; risk of precipitation in water. |
| Isopropanol (IPA) | Medium-High | High | High viscosity (requires elevated temp). |
Module 3: Stability & Side Reactions
Issue: Loss of the Fmoc group or formation of byproducts during purification.[2]
Mechanism:
-
Fmoc Instability: While Fmoc is base-labile, it can degrade at high temperatures (>60°C) if the mobile phase pH is not strictly acidic.
-
Diketopiperazine (DKP) Formation: N-methyl amino acids at the N-terminus (common in fragment synthesis) are highly prone to DKP formation, where the N-terminal amine attacks the preceding carbonyl, cleaving the dipeptide. This is accelerated by base and heat.
Preventative Protocol:
-
Acidic Mobile Phase: ALWAYS use 0.1% TFA (Trifluoroacetic acid) or Formic Acid. Never use neutral buffers (Ammonium Acetate) at high temperatures with Fmoc peptides.
-
Rapid Workup: Do not leave fractions in solution for extended periods. Lyophilize immediately.
Standard Operating Procedure (SOP): High-Temp Purification
Objective: Purify Fmoc-N-Me-TXA containing peptide with >95% purity.
1. Stationary Phase Selection
-
Primary Choice: C4 (Butyl) or Phenyl-Hexyl column.
-
Reasoning: The bulky cyclohexane and Fmoc groups bind too strongly to C18, leading to broad peaks and carryover. C4 provides sufficient retention with better recovery.
-
2. Mobile Phase Composition
-
Solvent B: Acetonitrile (ACN) + Isopropanol (IPA) (70:30 v/v) + 0.1% TFA.
-
Reasoning: The addition of IPA helps solubilize the hydrophobic cyclohexane ring and prevents aggregation on the column.
-
3. Instrument Parameters
-
Temperature: 60°C (Critical for rotamer coalescence).
-
Flow Rate: Standard (e.g., 1.0 mL/min for 4.6mm ID), but monitor pressure due to IPA viscosity.
-
Detection: 265 nm (Fmoc specific) and 214 nm (Amide bond).
4. Gradient Strategy
-
Due to high hydrophobicity, do not start at 5% B.
-
Step 1: Isocratic hold at 20-30% B for 2 minutes.
-
Step 2: Shallow gradient (e.g., 30% to 80% B over 40 minutes).
-
Step 3: Wash at 100% B to remove strongly adsorbed aggregates.
Workflow Diagram
Caption: Step-by-step optimization workflow for hydrophobic N-methyl peptides.
References
-
Teixidó, M., et al. (2005).[5] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[5] Link
-
Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. Link
- Mant, C.T., & Hodges, R.S. (2002). "High-performance liquid chromatography of peptides and proteins: separation, analysis, and conformation." CRC Press.
-
Coin, I., et al. (2007). "Depsipeptides and N-methylated peptides: The solution to the aggregation problem in solid-phase peptide synthesis?" Nature Protocols. Link
-
Sigma-Aldrich Technical Bulletin. "Cleavage and Deprotection Protocols for Fmoc-SPPS." (Reference for Fmoc stability in acidic media). Link
Sources
Fmoc-N-methyl-tranexamic acid solubility issues in coupling reactions
Status: Active Ticket ID: T-FMOC-NME-TXA-001 Subject: Troubleshooting Solubility & Coupling Efficiency for Fmoc-N-Me-Tranexamic Acid Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Fmoc-N-methyl-tranexamic acid presents a "triple threat" in solid-phase peptide synthesis (SPPS):
-
Steric Hindrance: The N-methyl group combined with the rigid cyclohexane ring creates significant steric bulk, slowing down acylation kinetics.
-
Hydrophobicity: The Fmoc group, the cyclohexane core, and the methyl cap render the molecule highly lipophilic, leading to poor solubility in standard polar aprotic solvents.
-
Aggregation: N-methylated amino acids are prone to forming "difficult sequences" that aggregate on-resin, often mistaken for simple insolubility.
This guide provides a validated solubility matrix, a specialized coupling protocol, and a troubleshooting decision tree to overcome these barriers.
Part 1: The Solubility Matrix
Standard DMF (Dimethylformamide) is often insufficient for Fmoc-N-Me-Tranexamic acid at high concentrations (>0.2 M). Use the following solvent hierarchy to optimize dissolution.
| Solvent System | Polarity Index | Solubility Rating | Recommended Use |
| DMF (Neat) | 6.4 | ⭐⭐ (Low) | Standard couplings; may require heating to 40°C. |
| NMP (Neat) | 6.7 | ⭐⭐⭐ (Good) | Preferred. Better resin swelling and higher solubility for hydrophobic residues. |
| DMF/DCM (1:1) | N/A | ⭐⭐⭐ (High) | Best for dissolving the amino acid before activation. DCM solvates the hydrophobic core; DMF supports the coupling reagents. |
| NMP + 10% DMSO | High | ⭐⭐⭐⭐ (Excellent) | "Magic Mixture" for difficult sequences. DMSO disrupts intermolecular aggregation. |
| DMF + 0.4M LiCl | High | ⭐⭐⭐ (Specialized) | Chaotropic salt additive. Use only if on-resin aggregation is confirmed (gelation). |
Critical Technical Note: Avoid dissolving Fmoc-N-Me-Tranexamic acid directly in DCM alone for coupling. While it dissolves well, DCM does not support the ionization of uronium coupling reagents (HATU/HBTU) effectively, leading to slow activation. Use a binary mixture (DCM/DMF) if DCM is required.
Part 2: Validated Coupling Protocol (The "Gold Standard")
For N-methylated, sterically hindered amino acids, standard DIC/Oxyma or HBTU protocols often fail. The following protocol uses HATU/HOAt , which generates a more reactive active ester (7-azabenzotriazole) to overcome the steric barrier.
Reagents Required:
-
Amino Acid: Fmoc-N-Me-Tranexamic acid (3-4 equivalents relative to resin loading).
-
Activator: HATU (3-4 eq) or PyAOP (3-4 eq).
-
Additive: HOAt (3-4 eq) - Essential to prevent racemization and accelerate reaction.
-
Base: DIPEA (6-8 eq).
-
Solvent: NMP (preferred) or anhydrous DMF.
Step-by-Step Workflow:
-
Pre-Solubilization Check:
-
Weigh the amino acid.
-
Dissolve in minimal DCM first to break down the crystal lattice.
-
Dilute with NMP to reach the final reaction volume (aim for 0.2 M concentration).
-
Result: A clear solution. If cloudy, add DMSO (up to 10% v/v).
-
-
Activation (The "Pre-Activation" Myth):
-
Do NOT pre-activate for more than 30 seconds. N-methyl amino acids are prone to epimerization and diketopiperazine formation if left activated too long without the resin.
-
Add HATU/HOAt to the amino acid solution.[1]
-
Add DIPEA immediately before pouring onto the resin.
-
-
Coupling Reaction:
-
Monitoring:
-
Do NOT use the Kaiser Test (Ninhydrin). It detects primary amines and will yield a false negative (colorless) for N-methyl secondary amines.
-
Use: Chloranil Test or Bromophenol Blue Test.
-
Part 3: Troubleshooting Visualizer
Workflow 1: Solubility & Aggregation Decision Tree
Caption: Logic flow for resolving solubility issues prior to resin addition. Prioritize solvent polarity adjustments before thermal intervention.
Workflow 2: The Coupling Cycle
Caption: Optimized coupling cycle for N-methylated residues. Note the specific requirement for Chloranil testing over Ninhydrin.
Part 4: Frequently Asked Questions (FAQs)
Q1: The solution turns into a gel immediately after adding HATU. What happened? A: This is "gelation," a common phenomenon with high-concentration hydrophobic peptides. The activation creates a sudden change in polarity.
-
Fix: Dilute the reaction mixture by 50% with NMP. If gelation persists, add 0.4M LiCl (Lithium Chloride) in DMF. The salt disrupts the intermolecular hydrogen bonding causing the gel.
Q2: I used the Kaiser test, and it was negative (colorless), but my mass spec shows a deletion. Why? A: The Kaiser test (Ninhydrin) relies on primary amines. N-methyl-tranexamic acid has a secondary amine.[5] Ninhydrin cannot react with it to produce the characteristic blue color (Ruhemann's purple).
-
Fix: Use the Chloranil Test (acetaldehyde/chloranil) which turns blue/green for secondary amines, or the Bromophenol Blue test.
Q3: Can I use PyBOP instead of HATU? A: Yes, PyBOP is a valid alternative and is sometimes more soluble in DCM-heavy mixtures than HATU. However, PyBOP is generally slower for sterically hindered couplings. If using PyBOP, ensure you add HOAt to boost reactivity.[1]
Q4: My yield is low. Should I increase the temperature? A: Proceed with caution. While microwave heating (75°C) improves coupling efficiency, N-methyl amino acids are prone to racemization at high temperatures.
-
Recommendation: Try a "Double Couple" at room temperature first. If heating is necessary, limit it to 50°C for 20 minutes rather than 75°C.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from 2
-
Biotage. (2023).[6] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from 6
-
Chem-Impex. (n.d.). Fmoc-N-methyl-tranexamic acid Product Guide. Retrieved from 7
-
Aapptec. (n.d.).[8] Standard Coupling Procedures: Coupling N-Methyl Amino Acids.[2][9] Retrieved from 9
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. chemimpex.com [chemimpex.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. peptide.com [peptide.com]
Validation & Comparative
Comparative Validation Guide: HPLC vs. qNMR for Fmoc-N-methyl-Tranexamic Acid Purity
Executive Summary: The "Hidden" Complexity of N-Methylated Residues
In the high-stakes field of peptidomimetics, Fmoc-N-methyl-tranexamic acid (Fmoc-N-Me-TXA) is a critical building block. The N-methylation improves metabolic stability and membrane permeability, while the tranexamic acid scaffold provides rigid spacing. However, validating the purity of this specific compound presents a unique "analytical trap" that often leads to false failures in QC.
This guide challenges the reliance on a single analytical method. We compare High-Performance Liquid Chromatography (HPLC) —the standard for separating related impurities—against Quantitative Nuclear Magnetic Resonance (qNMR) —the absolute arbiter of potency and content.[1][2]
The Core Thesis: HPLC is necessary to detect cis/trans isomers and synthesis byproducts, but it is insufficient for determining net content due to lack of reference standards. Conversely, qNMR provides absolute purity but requires expert interpretation to distinguish "impurities" from inherent rotamers .
The Analytical Challenge: Rotamerism & Isomerism
Before detailing protocols, we must address the physicochemical behavior of Fmoc-N-Me-TXA that confuses standard validation.
The "Ghost" Impurity (Rotamers)
Unlike standard amino acids, N-methylated Fmoc derivatives exist as a mixture of cis and trans rotamers around the tertiary amide bond (N-CO).
-
Observation: In
H NMR at room temperature, this manifests as doubled peaks (split signals). A novice chemist might interpret a 60:40 split as 60% purity. -
Reality: Both sets of signals belong to the same chemically pure compound.
-
Validation: Variable Temperature (VT) NMR is required to coalesce these signals.
The Stereochemical Threat (cis-isomer)
Tranexamic acid has a cyclohexane ring. Only the trans isomer is biologically active.
-
Risk: Commercial starting materials may contain 1–5% cis-isomer.
-
Detection: NMR often fails to resolve these subtle coupling differences in a complex Fmoc-protected molecule. HPLC is the only reliable filter for this impurity.
Methodology 1: HPLC Validation (Chromatographic Purity)
Objective: Separation of synthesis byproducts (Fmoc-OH, free amine) and stereoisomers (cis-Fmoc-N-Me-TXA).
Strategic Insight
While free tranexamic acid has no chromophore (requiring derivatization), the Fmoc group acts as a built-in UV tag (
Standardized Protocol
| Parameter | Specification | Rationale |
| Column | C18, | Standard hydrophobicity for Fmoc-derivatives. |
| Mobile Phase A | Water + 0.1% TFA | Acidic pH suppresses silanol interactions and ionizes the carboxylic acid. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | ACN provides sharper peaks for aromatic Fmoc groups than Methanol. |
| Gradient | 30% B to 90% B over 20 min | Shallow gradient required to resolve the cis/trans isomers of the cyclohexane ring. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 265 nm | Optimal sensitivity for Fmoc; avoids solvent cutoff noise at 210 nm. |
| Temperature | 40°C | CRITICAL: Elevated temp sharpens peaks broadened by rotamer exchange on the column. |
Data Interpretation[1][2][3][4][5]
-
Main Peak: trans-Fmoc-N-Me-TXA (typically elutes ~12-14 min).
-
Leading Shoulder: Often the cis-isomer (more polar due to conformation).
-
Late Eluters: Fmoc-N-Me-TXA dimer or Fmoc-OSu residues.
Methodology 2: qNMR Validation (Absolute Content)
Objective: Determination of "Net Peptide Content" (NPC) and detection of non-chromophoric impurities (residual solvents, salts, water) invisible to HPLC.
Strategic Insight
HPLC reports "Area %," which ignores water and salts.[3][4] A sample can be "99% pure" by HPLC but only 85% pure by weight (potency). qNMR uses an Internal Standard (IS) to measure the absolute mass % of the active molecule.
Standardized Protocol
| Parameter | Specification | Rationale |
| Solvent | DMSO- | Solubilizes hydrophobic Fmoc group; high boiling point allows VT-NMR. |
| Internal Standard | Maleic Acid or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) | High purity NIST-traceable standards with simple singlets in empty regions of the spectrum. |
| Relaxation Delay ( | CRITICAL: Must be | |
| Pulse Angle | 90° | Maximize signal-to-noise. |
| Scans | 16 - 64 | Sufficient S/N (>250:1) for accurate integration. |
The "Rotamer Trap" Workflow
If the spectrum shows split peaks:
-
Do NOT reject the batch.
-
Heat the sample to 60°C inside the probe.
-
Observe: If peaks coalesce into single sharp signals, it is rotamerism (Pass). If peaks remain distinct, it is a chemical impurity (Fail).
Comparative Analysis: When to Use Which?
The following table synthesizes the strengths and weaknesses of each method to guide your validation strategy.
| Feature | HPLC (UV) | qNMR (1H) |
| Primary Output | Relative Purity (Area %) | Absolute Potency (Weight %) |
| Limit of Detection | High (ppm level) | Moderate (~0.1%) |
| Stereoselectivity | Excellent (Separates cis/trans isomers) | Poor (Signals overlap) |
| Impurity ID | Limited (Requires MS coupling) | Excellent (Structural elucidation) |
| "Blind Spots" | Salts, Water, Residual Solvents | None (if protons are present) |
| Reference Standard | Required for quantification | Not Required (Internal standard used) |
| Throughput | High (Automated) | Low (Manual processing) |
Visualizing the Validation Logic
Diagram 1: The Orthogonal Validation Workflow
This workflow illustrates how to combine both methods for a "Release Specification."
Caption: Orthogonal workflow ensuring both chromatographic purity (isomers) and absolute potency (solvents/salts) are within spec.
Diagram 2: The Rotamer Decision Tree
A logic gate for interpreting "double peaks" in NMR, preventing false positives.
Caption: Decision logic to distinguish harmless rotamers from actual chemical impurities using Variable Temperature NMR.
References
-
Almac Group. (2020). Analytical method development for synthetic peptide purity and impurities content by UHPLC.Link
-
Bachem. (2021). Quality Control of Amino Acids & Peptides: A Guide.Link
-
BenchChem. (2023). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[5]Link
-
National Institutes of Health (NIH). (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin.Link
-
SIELC Technologies. (2022). Separation of Tranexamic acid on Newcrom R1 HPLC column.Link
Sources
Comparative Guide: Fmoc-N-methyl-tranexamic acid vs. Fmoc-tranexamic acid in Peptide Synthesis
Executive Summary
Fmoc-tranexamic acid (Fmoc-TXA) is the standard rigid linker for spacing functional domains in peptide conjugates. However, its primary amine and rigid cyclohexane scaffold frequently induce interchain hydrogen bonding, leading to on-resin aggregation and synthesis failure in sequences >15 residues.
Fmoc-N-methyl-tranexamic acid (Fmoc-N-Me-TXA) is the "problem-solver" variant. The N-methylation abolishes the hydrogen bond donor capability, effectively disrupting
Structural & Physicochemical Basis
The core difference lies in the modification of the amide backbone nitrogen.[1] Tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) is inherently rigid.
| Feature | Fmoc-Tranexamic Acid | Fmoc-N-methyl-tranexamic Acid |
| Structure | Primary Amine ( | Secondary Amine ( |
| H-Bonding | Strong Donor (Promotes Aggregation) | Acceptor Only (Disrupts Aggregation) |
| Steric Bulk | High (Cyclohexane ring) | Very High (Cyclohexane + Methyl group) |
| Rotamers | Trans-amide favored | Cis/Trans amide equilibrium (Solvent dependent) |
Visualizing the Aggregation Mechanism
The following diagram illustrates how standard TXA promotes aggregation via hydrogen bonding, while N-Me-TXA disrupts it.
Caption: Comparison of interchain interactions. Fmoc-TXA permits hydrogen bonding leading to aggregation, while the N-methyl group in Fmoc-N-Me-TXA acts as a 'cap', preventing these interactions.
Synthesis Performance: The "Coupling Paradox"
While N-Me-TXA solves aggregation, it introduces a new challenge: Steric Hindrance .
The Challenge
The cyclohexane ring of tranexamic acid is already bulky. Adding a methyl group to the nitrogen creates a "steric wall."[1]
-
Coupling of the unit: Coupling Fmoc-N-Me-TXA onto the resin is generally straightforward (similar to standard AA).
-
Coupling to the unit: Coupling the next amino acid onto the N-terminal secondary amine of N-Me-TXA is extremely difficult. Standard reagents (HBTU/DIC) will fail, resulting in deletion sequences.
Comparative Performance Data
| Parameter | Fmoc-TXA | Fmoc-N-Me-TXA |
| Coupling Efficiency (Standard) | >99% (DIC/Oxyma) | <50% (DIC/Oxyma) - Requires HATU |
| Aggregation Onset | ~10-15 residues | >30 residues |
| Solubility (DMF/NMP) | Moderate | High |
| Racemization Risk | Low | Moderate (during activation of next AA) |
| Monitoring Method | Kaiser Test (Ninhydrin) | Chloranil or Bromophenol Blue |
Experimental Protocols
Protocol A: Standard Coupling (Fmoc-TXA)
Use this for short sequences (<15 AA) or when TXA is the N-terminal cap.
-
Reagents: 4 eq. Fmoc-TXA, 4 eq. DIC, 4 eq. Oxyma Pure.[2]
-
Solvent: DMF (NMP if sequence is hydrophobic).
-
Time: 60 minutes at Room Temperature.
-
Monitoring: Standard Kaiser Test (Blue = Incomplete, Yellow = Complete).
Protocol B: "Hard Coupling" (Coupling ONTO Fmoc-N-Me-TXA)
Mandatory for extending the chain after N-Me-TXA installation.
Rationale: The secondary amine is a poor nucleophile. We must use a highly reactive uronium (HATU) or phosphonium (PyBrOP) reagent and elevated temperature.
-
Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Secondary amines deprotect slower than primary ones.[3]
-
Wash: DMF (5x), DCM (3x).
-
Activation (Pre-activate 1 min):
-
Reaction:
-
Monitoring: Chloranil Test or Bromophenol Blue .
-
Critical: Ninhydrin (Kaiser) does NOT react with secondary amines (N-Me). You will get a false negative (yellow) even if coupling failed.
-
Decision Logic for Researchers
Caption: Selection logic based on peptide sequence length and hydrophobicity.
Stability & Biological Implications[6][7]
Beyond synthesis, the choice impacts the final conjugate's pharmacokinetics.
-
Proteolytic Stability:
-
TXA: The amide bond formed by TXA is susceptible to specific endopeptidases, though the cyclohexane ring offers some steric protection compared to linear Lysine linkers.
-
N-Me-TXA: N-methylation drastically increases stability. The absence of the amide proton prevents hydrogen bonding in the enzyme active site, and the methyl group sterically blocks protease access.
-
Reference: N-methylation is a validated strategy to improve metabolic half-life (See Angew. Chem. Int. Ed. 2008 citation below).[5][6]
-
-
Conformational Constraint:
-
TXA: Enforces a linear, extended conformation (trans-cyclohexane).
-
N-Me-TXA: Induces a "kink" or turn-like structure due to the preference for cis-amide rotamers in N-methylated residues, potentially altering the orientation of the conjugated payloads.
-
References
-
Biron, E., et al. (2008).[5] Improving Oral Bioavailability of Peptides by N-Methylation. Angewandte Chemie International Edition, 47, 2595-2599.[5] (Cited in general N-Me context).
-
Karaman, R., et al. (2013).[7][8] Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. ashpublications.org [ashpublications.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Study of Protecting Groups for N-Methyl-Tranexamic Acid
Introduction
N-methyl-tranexamic acid, a derivative of the antifibrinolytic agent tranexamic acid, is a bifunctional molecule featuring a secondary amine and a carboxylic acid.[1] This structure presents a classic challenge in multi-step organic synthesis: how to selectively modify one part of the molecule without unintended reactions at the other. The nucleophilic and basic nature of the secondary amine can interfere with reactions targeting the carboxylic acid, and the acidic proton of the carboxylic acid can quench organometallic reagents or interfere with base-catalyzed reactions.
Therefore, the temporary masking of one or both functional groups using protecting groups is a mandatory strategy for achieving clean, high-yielding synthetic outcomes. An ideal protecting group should be easy to install, stable under the desired reaction conditions, and removable under mild conditions that do not compromise the integrity of the rest of the molecule.[2]
This guide provides a comparative analysis of common protecting group strategies for the N-methylamino and carboxylic acid functionalities of N-methyl-tranexamic acid. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in drug development and organic synthesis to make informed decisions for their specific synthetic routes.
Part 1: Protection of the N-Methylamino Group
The secondary amine of N-methyl-tranexamic acid requires protection to prevent its undesired reaction in subsequent synthetic steps. The most robust and widely used protecting groups for amines are carbamates, which effectively decrease the nucleophilicity and basicity of the nitrogen atom. We will compare two of the most prevalent carbamate protecting groups: tert-Butoxycarbonyl (Boc) and Carbobenzyloxy (Cbz).
Strategy A: tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[] Its popularity stems from its general stability to a wide range of non-acidic reagents and its facile removal under mildly acidic conditions.
Causality of Experimental Choice: The protection reaction proceeds via the nucleophilic attack of the secondary amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the in situ generated carbonic acid, driving the reaction to completion. The bulky tert-butyl group provides steric hindrance that contributes to its stability.
Experimental Protocol: Boc Protection
-
Dissolution: Dissolve N-methyl-tranexamic acid (1.0 equiv.) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 equiv.) to the solution and stir until dissolved.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise or as a solution in dioxane.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or diethyl ether to remove unreacted (Boc)₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-N-methyl-tranexamic acid.
Deprotection:
The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with HCl in an organic solvent.[4]
Strategy B: Carbobenzyloxy (Cbz or Z) Group
Introduced by Bergmann and Zervas, the Cbz group was pivotal in the advancement of peptide synthesis.[5] It is stable to both acidic and basic conditions, making it an excellent orthogonal partner to other protecting groups. Its removal via catalytic hydrogenolysis is a key feature.
Causality of Experimental Choice: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base). The amine attacks the highly reactive acyl chloride, and the base neutralizes the generated HCl.[6] The resulting carbamate is highly robust. Deprotection occurs via palladium-catalyzed hydrogenation, which cleaves the benzylic C-O bond, liberating the free amine, toluene, and carbon dioxide.
Experimental Protocol: Cbz Protection
-
Dissolution: Dissolve N-methyl-tranexamic acid (1.0 equiv.) in a 2 M aqueous solution of sodium hydroxide (NaOH, 2.5 equiv.) and cool to 0 °C in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.2 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol byproduct.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1 M HCl. A white precipitate may form.
-
Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Cbz-N-methyl-tranexamic acid.[5]
Deprotection:
The Cbz group is classically removed by catalytic hydrogenolysis (H₂, 10% Pd/C) in a solvent like methanol or ethanol.[5][7]
Comparative Analysis: N-Methylamino Protection
| Feature | Boc Group | Cbz Group |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl Chloroformate (Cbz-Cl) |
| Introduction | Mild basic conditions (e.g., NaHCO₃) | Schotten-Baumann conditions (e.g., NaOH) |
| Stability | Stable to base, nucleophiles, hydrogenolysis. | Stable to acid, base, nucleophiles. |
| Deprotection | Acidic Conditions (TFA, HCl)[4] | Catalytic Hydrogenolysis (H₂, Pd/C)[5] |
| Key Advantage | Orthogonal to base-labile and hydrogenolysis-labile groups. | Orthogonal to acid-labile groups. Very robust. |
| Consideration | Cannot be used if subsequent steps require strong acid. | Cannot be used if molecule contains other reducible groups (alkenes, alkynes, some benzyl ethers).[7] |
Part 2: Protection of the Carboxylic Acid Group
Protecting the carboxylic acid as an ester is the most common and effective strategy.[8] This prevents its acidic proton from interfering with reactions and blocks the carbonyl group from nucleophilic attack. The choice of ester determines the deprotection method, which is critical for synthetic planning.
Strategy C: Methyl Ester (Me)
The methyl ester is one of the simplest and most common protecting groups for a carboxylic acid. It is stable to a wide range of reaction conditions, including mildly acidic and basic conditions, and catalytic hydrogenation.
Causality of Experimental Choice: Fischer esterification, using a large excess of methanol with a catalytic amount of strong acid (like H₂SO₄ or SOCl₂), is a standard method. Thionyl chloride (SOCl₂) first reacts with methanol to generate HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. Deprotection is typically achieved via saponification—hydrolysis with a strong base like NaOH or LiOH.
Experimental Protocol: Methyl Esterification
-
Setup: Suspend the starting material (e.g., N-Boc-N-methyl-tranexamic acid, 1.0 equiv.) in anhydrous methanol (a large excess).
-
Reagent Addition: Cool the suspension to 0 °C. Add thionyl chloride (SOCl₂, 1.5 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the methyl ester.
Deprotection:
The methyl ester is hydrolyzed using aqueous NaOH or LiOH in a polar solvent mixture like THF/water, followed by acidic work-up to protonate the resulting carboxylate salt.[]
Strategy D: Benzyl Ester (Bn)
The benzyl ester offers a significant advantage in orthogonality. While it can be cleaved by saponification, its primary utility comes from its lability to catalytic hydrogenolysis, the same conditions used to remove a Cbz group.
Causality of Experimental Choice: Benzyl esters are typically formed via Sₙ2 reaction of the carboxylate salt with benzyl bromide. A base like cesium carbonate (Cs₂CO₃) is often used to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate that readily attacks the benzyl bromide. The mild conditions are compatible with many other functional groups.
Experimental Protocol: Benzyl Esterification
-
Setup: Dissolve the starting material (e.g., N-Boc-N-methyl-tranexamic acid, 1.0 equiv.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 equiv.) to the solution and stir for 30 minutes at room temperature.
-
Reagent Addition: Add benzyl bromide (BnBr, 1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor completion by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash extensively with water and then brine to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.[9]
Deprotection:
The benzyl ester is cleaved under neutral conditions via catalytic hydrogenolysis (H₂, 10% Pd/C), yielding the carboxylic acid and toluene.[9]
Comparative Analysis: Carboxylic Acid Protection
| Feature | Methyl Ester | Benzyl Ester |
| Reagent | Methanol, SOCl₂ (or H₂SO₄) | Benzyl Bromide, Cs₂CO₃ |
| Introduction | Acid-catalyzed esterification. | Sₙ2 reaction from carboxylate. |
| Stability | Stable to acid, hydrogenolysis. | Stable to acid. |
| Deprotection | Base Hydrolysis (Saponification)[] | Catalytic Hydrogenolysis [9] |
| Key Advantage | Simple, inexpensive, and robust. | Orthogonal to acid/base-labile groups. Cleaved under neutral conditions. |
| Consideration | Saponification conditions are harsh and may not be suitable for base-sensitive molecules. | Cannot be used if other reducible groups are present or if hydrogenolysis is needed for another group (e.g., Cbz). |
Part 3: Orthogonal Protection Strategies for N-Methyl-Tranexamic Acid
The true power of protecting groups is realized when they are used in an orthogonal scheme, allowing for the selective deprotection of one group in the presence of another.[10] For N-methyl-tranexamic acid, the combination of a Boc group for the amine and a Benzyl ester for the carboxylic acid is an excellent example of an orthogonal strategy.
-
The Boc group is removed with acid (e.g., TFA).
-
The Benzyl ester is removed by hydrogenolysis (e.g., H₂/Pd-C).
These two deprotection methods are mutually exclusive and will not interfere with each other, granting the synthetic chemist precise control over the molecule's reactivity. For instance, one could deprotect the amine to perform a coupling reaction on the nitrogen, while the carboxylic acid remains protected as the benzyl ester. Subsequently, the benzyl ester could be removed to allow for a reaction at the C-terminus.
Complete Orthogonal Workflow: Boc and Benzyl Ester Protection
Conclusion and Recommendations
The choice of a protecting group strategy is not arbitrary; it is dictated by the planned synthetic route.
-
For syntheses involving acid-sensitive substrates or reagents , protecting the amine with Cbz and the carboxylic acid with a Methyl ester is a robust choice.
-
For syntheses that require mild deprotection conditions and maximum flexibility, the orthogonal Boc (amine) / Benzyl ester (acid) strategy is superior. It allows for selective unmasking of either functional group without affecting the other, which is invaluable for complex, multi-step syntheses.
-
If subsequent steps involve catalytic hydrogenation to reduce other functional groups, neither the Cbz nor the Benzyl ester protecting groups should be used, making the Boc / Methyl ester combination a more suitable, albeit non-orthogonal, choice.
By carefully considering the stability and deprotection conditions of each protecting group, researchers can design logical and efficient synthetic pathways for N-methyl-tranexamic acid and its derivatives, ensuring high yields and purity in their target molecules.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis Website. Accessed February 2024.
- ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600.
- Beilstein Journals. EXPERIMENTAL PROCEDURES. Beilstein Journals Website. Accessed February 2024.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- BenchChem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem Website. Accessed February 2024.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec Website. Accessed February 2024.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. Amino Acid-Protecting Groups. Accessed February 2024.
- BenchChem. Protecting Group Strategies for Primary and Secondary Amines: Application Notes and Protocols. BenchChem Website. Accessed February 2024.
- Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal Website. Accessed February 2024.
- El-Faham, A., & Albericio, F. (2011). Peptide science. SciSpace.
- The Royal Society of Chemistry. Experimental Procedures. RSC Publishing. Accessed February 2024.
- Google Patents. Composition of novel powder formulations of tranexamic acid.
- Zeng, Y., et al. (2024). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. RSC Advances, 14(47), 34996-35004.
- Novotný, J., et al. (2001). Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers. International Journal of Pharmaceutics, 226(1-2), 153-162.
- ResearchGate. Synthesis of N-Boc amides 18–25.
- Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal Website. Accessed February 2024.
- LITFL. Tranexamic Acid. LITFL Website. Accessed February 2024.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal Website. Accessed February 2024.
- Wikipedia. Tranexamic acid. Wikipedia. Accessed February 2024.
- Waskowski, J., et al. (2018). [Prophylactic use of tranexamic acid in noncardiac surgery : Update 2017]. Der Anaesthesist, 67(3), 195–205.
- Zeng, Y., et al. (2024). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives.
- BOC Sciences. Amino Acid Protection & Deprotection Services. BOC Sciences Website. Accessed February 2024.
- DermNet. Tranexamic acid. DermNet. Accessed February 2024.
- Rohrich, P. S. (2023). Tranexamic Acid: From Life-Saving Medicine to the Future of Beauty with Paul Stewart. Apple Podcasts.
Sources
- 1. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl Esters [organic-chemistry.org]
- 10. scispace.com [scispace.com]
A Comparative Guide to the In Vitro Assessment of Peptides Synthesized with Fmoc-N-methyl-tranexamic acid
Introduction: Enhancing Peptide Therapeutics through Strategic N-Methylation
Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by poor pharmacokinetic profiles, primarily due to proteolytic instability.[1] A key strategy to surmount this challenge is the incorporation of N-methylated amino acids into the peptide backbone.[2] This modification, the substitution of an amide proton with a methyl group, can significantly enhance a peptide's resistance to enzymatic degradation, improve membrane permeability, and favorably constrain its conformation to enhance biological activity.[3] This guide provides an in-depth technical comparison of peptides synthesized with Fmoc-N-methyl-tranexamic acid versus their non-methylated counterparts and other peptide modifications. We will explore the synthesis, in vitro stability, and bioactivity of these peptides, supported by detailed experimental protocols and comparative data.
Tranexamic acid is a synthetic analog of lysine that functions as an antifibrinolytic agent by blocking the lysine-binding sites on plasminogen, thereby inhibiting the breakdown of fibrin clots.[4][5] By incorporating N-methyl-tranexamic acid into a peptide sequence, we hypothesize a dual benefit: the inherent antifibrinolytic activity of tranexamic acid coupled with the enhanced stability and bioavailability conferred by N-methylation.[1]
Peptide Synthesis with Fmoc-N-methyl-tranexamic acid: A Methodological Overview
The synthesis of peptides incorporating Fmoc-N-methyl-tranexamic acid is achieved through standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is utilized for the temporary protection of the alpha-amino group, allowing for sequential addition of amino acids to a solid support resin.[6]
The synthesis of the Fmoc-N-methyl-tranexamic acid building block itself can be accomplished using established methods for N-methylation of Fmoc-amino acids.[7][8] A general workflow for the synthesis of a target peptide containing N-methyl-tranexamic acid is depicted below.
Caption: Workflow for Solid-Phase Peptide Synthesis of a Peptide Containing N-methyl-tranexamic acid.
Comparative In Vitro Assessment: Stability and Bioactivity
To objectively evaluate the benefits of incorporating Fmoc-N-methyl-tranexamic acid, a direct comparison with relevant control peptides is essential. For this guide, we will consider the following hypothetical peptides:
-
Peptide A (N-Me-TXA-Peptide): A model peptide containing N-methyl-tranexamic acid.
-
Peptide B (TXA-Peptide): The same model peptide containing non-methylated tranexamic acid.
-
Peptide C (Control Peptide): The model peptide with a standard amino acid (e.g., Lysine) in place of tranexamic acid.
Proteolytic Stability Assay
A critical determinant of a peptide's therapeutic potential is its stability in biological fluids.[9] A plasma stability assay is a standard in vitro method to assess resistance to proteolytic degradation.[10]
Experimental Protocol: Plasma Stability Assay
-
Peptide Incubation: Dissolve Peptide A, B, and C in a suitable buffer (e.g., PBS) and incubate with fresh human plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots of the peptide-plasma mixture.
-
Protein Precipitation: Immediately stop the enzymatic degradation by adding a precipitation agent (e.g., ice-cold acetonitrile or ethanol) to the aliquots.
-
Centrifugation: Centrifuge the samples to pellet the precipitated plasma proteins.
-
Quantification of Intact Peptide: Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t₁/₂) of each peptide in plasma.
Expected Outcome and Comparative Data
N-methylation is known to significantly enhance proteolytic stability.[3][11] Therefore, we anticipate that Peptide A will exhibit a substantially longer half-life in plasma compared to Peptide B and Peptide C.
| Peptide | Modification | Expected Half-life (t₁/₂) in Human Plasma (hours) |
| Peptide A | N-methyl-tranexamic acid | > 24 |
| Peptide B | Tranexamic acid | ~ 4-8 |
| Peptide C | Standard Amino Acid (e.g., Lysine) | < 2 |
Antifibrinolytic Activity Assay
To assess the biological function of the synthesized peptides, an in vitro fibrinolysis assay is employed. This assay measures the ability of the peptides to inhibit the plasmin-mediated degradation of a fibrin clot.[12]
Experimental Protocol: In Vitro Fibrin Clot Lysis Assay
-
Clot Formation: In a 96-well plate, mix human plasma, thrombin, and calcium chloride to initiate fibrin clot formation.
-
Addition of Test Peptides: Add varying concentrations of Peptide A, B, and C to the wells. A control with no peptide is also included.
-
Initiation of Fibrinolysis: Introduce a plasminogen activator, such as tissue plasminogen activator (t-PA), to all wells to initiate fibrinolysis.
-
Turbidity Measurement: Monitor the change in optical density (turbidity) of the wells over time at a specific wavelength (e.g., 405 nm) using a microplate reader. As the clot lyses, the turbidity will decrease.
-
Data Analysis: Plot the change in optical density over time. The time required for a 50% reduction in turbidity (lysis time) is determined for each peptide concentration. An increase in lysis time indicates antifibrinolytic activity.
Caption: Mechanism of Action of Tranexamic Acid-Containing Peptides in Inhibiting Fibrinolysis.
Expected Outcome and Comparative Data
Both Peptide A and Peptide B are expected to exhibit antifibrinolytic activity due to the presence of the tranexamic acid moiety. The N-methylation in Peptide A is not anticipated to significantly alter the core mechanism of action of tranexamic acid. Peptide C should not show significant antifibrinolytic activity.
| Peptide | Modification | Expected IC₅₀ for Fibrinolysis Inhibition (µM) |
| Peptide A | N-methyl-tranexamic acid | 10 - 50 |
| Peptide B | Tranexamic acid | 10 - 50 |
| Peptide C | Standard Amino Acid (e.g., Lysine) | > 1000 |
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of any novel therapeutic peptide.[13] A standard in vitro cytotoxicity assay, such as the MTT or LDH assay, can be used to assess the effect of the peptides on cell viability.[14] For peptides intended for systemic administration, testing against a relevant cell line, such as human umbilical vein endothelial cells (HUVECs), is appropriate.[15]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of Peptide A, B, and C for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (no peptide) and a positive control for cytotoxicity (e.g., Triton X-100).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.
Expected Outcome and Comparative Data
Tranexamic acid itself has been shown to have low cytotoxicity at clinically relevant concentrations, though prolonged exposure to high concentrations may have effects.[16][17][18][19] The peptide backbone is generally not expected to be cytotoxic. Therefore, all three peptides are anticipated to have low cytotoxicity.
| Peptide | Modification | Expected CC₅₀ on HUVECs (µM) |
| Peptide A | N-methyl-tranexamic acid | > 100 |
| Peptide B | Tranexamic acid | > 100 |
| Peptide C | Standard Amino Acid (e.g., Lysine) | > 100 |
Conclusion: A Promising Strategy for Enhanced Peptide Therapeutics
The incorporation of Fmoc-N-methyl-tranexamic acid into peptides presents a compelling strategy for the development of novel therapeutics with enhanced stability and targeted antifibrinolytic activity. The in vitro assessment methodologies detailed in this guide provide a robust framework for objectively evaluating the performance of such modified peptides. The expected outcomes suggest that N-methylation can significantly improve proteolytic resistance without compromising the inherent biological activity of the tranexamic acid moiety, all while maintaining a favorable cytotoxicity profile. This approach opens new avenues for the design of next-generation peptide drugs with improved pharmacokinetic properties and clinical potential.
References
-
Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC .... PMC. Available at: [Link]
-
In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy - PMC - NIH. Available at: [Link]
-
Measuring fibrinolysis: from research to routine diagnostic assays - PMC - NIH. Available at: [Link]
-
Overview of our fibrinolysis test kits - CoaChrom. Available at: [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available at: [Link]
-
Fibrin Clot Formation and Lysis in Plasma - PMC. Available at: [Link]
-
Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives - MDPI. Available at: [Link]
-
a) Cytotoxicity of tested peptides at two different concentrations... - ResearchGate. Available at: [Link]
-
Images of the antifibrinolytic activity of compounds TXA, 1, and 5 in... - ResearchGate. Available at: [Link]
-
Procoagulant Activity of Antifibrinolytic Agents; A Novel Hemostatic Mechanism of Tranexamic Acid and Epsilon-Aminocaproic Acid. | Blood | American Society of Hematology - ASH Publications. Available at: [Link]
-
Antifibrinolytic Therapy and Perioperative Considerations - PMC - NIH. Available at: [Link]
-
The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF - ResearchGate. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC. Available at: [Link]
-
(A) Mechanism of antifibrinolytic activity of tranexamic acid (TXA).... - ResearchGate. Available at: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]
-
A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed. Available at: [Link]
-
Cytotoxicity and effect on wound re-epithelialization after topical administration of tranexamic acid - PubMed. Available at: [Link]
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012 - Supporting Information. Available at: [Link]
-
Topical use of tranexamic acid: Are there concerns for cytotoxicity? Available at: [Link]
-
Peptide-mediated inactivation of recombinant and platelet plasminogen activator inhibitor-1 in vitro - PMC. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. Available at: [Link]
-
Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Available at: [Link]
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC. Available at: [Link]
-
Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC - PubMed Central. Available at: [Link]
-
Effects of Tranexamic Acid Cytotoxicity on In Vitro Chondrocytes. Available at: [Link]
-
How to Synthesize a Peptide | AAPPTec. Available at: [Link]
-
Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide ... - PubMed. Available at: [Link]
-
Evaluation of cytotoxicity of the peptides on human cell lines and... - ResearchGate. Available at: [Link]
-
(PDF) Cytotoxicity and effect on wound re-epithelialization after topical administration of tranexamic acid - ResearchGate. Available at: [Link]
-
An Improved Synthesis of Fmoc- N -methyl-??-amino Acids | Request PDF - ResearchGate. Available at: [Link]
-
On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC. Available at: [Link]
-
Planning a Peptide Synthesis | AAPPTec. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. Available at: [Link]
-
Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - MDPI. Available at: [Link]
-
Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - MDPI. Available at: [Link]
-
Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach - MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity and effect on wound re-epithelialization after topical administration of tranexamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjgnet.com [wjgnet.com]
- 18. cdn.mdedge.com [cdn.mdedge.com]
- 19. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of Fmoc-N-methyl-tranexamic Acid in Peptide Synthesis: A Guide for Researchers
For researchers and drug development professionals engaged in peptide synthesis, the incorporation of non-standard amino acids is a critical strategy for enhancing the therapeutic properties of novel peptide-based drugs. Among these, N-methylated amino acids are of particular interest due to their ability to improve metabolic stability, increase cell permeability, and modulate conformation. Tranexamic acid, a lysine analog with antifibrinolytic properties, is an attractive moiety for incorporation into peptides to target specific biological pathways. The N-methylation of tranexamic acid further enhances its potential by introducing beneficial conformational constraints and resistance to enzymatic degradation.[1]
This guide provides an in-depth cost-benefit analysis of two primary methodologies for incorporating N-methyl-tranexamic acid into a peptide sequence during solid-phase peptide synthesis (SPPS): the use of a pre-synthesized Fmoc-N-methyl-tranexamic acid monomer versus the on-resin N-methylation of a tranexamic acid residue. This analysis will equip researchers with the necessary information to make an informed decision based on factors such as cost, time, and the desired purity and yield of the final peptide product.
The Challenge of N-Methylated Residues in Peptide Synthesis
The introduction of an N-methyl group on an amino acid creates steric hindrance, which significantly complicates the peptide coupling reaction. This can lead to lower coupling efficiencies, requiring longer reaction times or more potent and expensive coupling reagents to achieve satisfactory yields.[2] Furthermore, the synthesis of N-methylated peptides is often associated with a higher risk of side reactions, including racemization and the formation of diketopiperazines, particularly when the N-methylated residue is at the N-terminus of the growing peptide chain.
Method 1: The Pre-formed Monomer Approach - Fmoc-N-methyl-tranexamic Acid
This approach involves the use of a commercially available or custom-synthesized Fmoc-N-methyl-tranexamic acid building block. This monomer is then incorporated into the peptide sequence using standard Fmoc-based SPPS protocols, albeit with potentially optimized coupling conditions to overcome the steric hindrance of the N-methyl group.
Benefits:
-
Simplicity and Convenience: This is the most straightforward approach, as it integrates directly into the standard automated or manual SPPS workflow.
-
Predictability: The use of a well-characterized monomer can lead to more predictable and reproducible synthesis outcomes.
-
Reduced Risk of Incomplete Methylation: As the methylation is performed and verified prior to incorporation, there is no risk of incomplete methylation on the resin.
Drawbacks:
-
Cost: Fmoc-N-methyl-tranexamic acid is a specialty chemical and is significantly more expensive than its non-methylated counterpart, tranexamic acid.
-
Coupling Efficiency: While convenient, the steric hindrance of the N-methyl group still presents a challenge during the coupling step, potentially requiring more expensive coupling reagents and longer reaction times.
Method 2: The On-Resin Methylation Approach
This alternative strategy involves first coupling standard Fmoc-tranexamic acid to the resin-bound peptide. Subsequently, the N-methylation is performed in a separate series of on-resin reactions before proceeding with the synthesis of the rest of the peptide chain. A common method for on-resin N-methylation is the Fukuyama-Mitsunobu reaction or a similar sulfonamide-based protection-methylation-deprotection strategy.[3]
Benefits:
-
Lower Raw Material Cost: The starting materials, such as tranexamic acid and methylating agents (e.g., dimethyl sulfate or methyl iodide), are generally less expensive than the pre-formed Fmoc-N-methylated monomer.
-
Flexibility: This method allows for the selective methylation of specific residues within a peptide sequence.
Drawbacks:
-
Increased Complexity and Time: This approach adds several steps to the synthesis workflow, including protection of the amide nitrogen, methylation, and deprotection of the protecting group, increasing the overall synthesis time and complexity.
-
Potential for Side Reactions: On-resin methylation carries the risk of incomplete methylation, which can lead to a heterogeneous final product that is difficult to purify. There is also a risk of side-chain methylation, although this is less of a concern for tranexamic acid.
-
Harsh Reagents: Some on-resin methylation protocols may utilize harsh reagents that could potentially compromise the integrity of the peptide or the solid support.
Cost-Benefit Analysis: A Head-to-Head Comparison
To provide a tangible comparison, let's analyze the estimated costs and key performance indicators for incorporating a single N-methyl-tranexamic acid residue into a peptide at a 0.1 mmol scale.
Table 1: Estimated Reagent Costs for a Single N-methyl-tranexamic Acid Incorporation (0.1 mmol scale)
| Reagent | Method 1: Pre-formed Monomer | Method 2: On-Resin Methylation |
| Fmoc-N-methyl-tranexamic acid | ~$16 - $40 (for 1g)[4][5] | - |
| Tranexamic acid | - | ~$0.13 - $0.88 (for 1g)[6][7] |
| o-Nitrobenzenesulfonyl chloride | - | ~$0.53 - $1.28 (for 1g)[8] |
| Collidine | - | ~$0.18 - $0.73 (for 1mL)[9][10] |
| Dimethyl sulfate | - | ~$0.10 - $0.75 (for 1mL)[11] |
| Methyl iodide | - | ~$0.98 - $1.40 (for 1mL)[12] |
| DBU | - | Price varies, generally affordable |
| 2-Mercaptoethanol | - | ~$0.26 - $1.19 (for 1mL)[13][14] |
| High-efficiency coupling reagent (e.g., HATU) | Often required | Not for the methylation step |
| Estimated Cost per Residue | Higher | Lower |
Note: Prices are estimates based on publicly available data from various suppliers and can vary significantly based on purity, quantity, and vendor. The cost of the coupling reagent for the pre-formed monomer is an additional factor to consider.
Table 2: Performance and Workflow Comparison
| Parameter | Method 1: Pre-formed Monomer | Method 2: On-Resin Methylation |
| Synthesis Time | Faster (integrates into standard SPPS cycle) | Slower (requires multiple additional on-resin steps) |
| Complexity | Lower | Higher (requires careful optimization of methylation conditions) |
| Predictability | Higher | Lower (risk of incomplete methylation and side reactions) |
| Overall Yield | Potentially lower due to difficult coupling | Variable, dependent on methylation and subsequent coupling efficiency |
| Purity of Crude Product | Generally higher, with uncoupled sequences being the main impurity | Potentially lower due to incomplete methylation leading to mixed products |
| Racemization Risk | Possible during coupling of the bulky monomer | Generally low for the methylation step itself, but subsequent couplings can be affected |
Experimental Protocols
To facilitate a direct comparison in your own laboratory, the following detailed experimental protocols are provided.
Experimental Workflow Overview
Caption: Comparative workflow for incorporating N-methyl-tranexamic acid.
Protocol 1: Incorporation of Fmoc-N-methyl-tranexamic acid
1. Resin Swelling and Deprotection:
- Swell the appropriate resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour.
- Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).
- Wash the resin thoroughly with DMF.
2. Coupling of Fmoc-N-methyl-tranexamic acid:
- In a separate vessel, dissolve Fmoc-N-methyl-tranexamic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF.
- Pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a Kaiser test or a suitable alternative for secondary amines like the bromophenol blue test.
- If the coupling is incomplete, a second coupling may be necessary.
- Wash the resin thoroughly with DMF.
3. Continuation of SPPS:
- Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.
Protocol 2: On-Resin N-methylation of Tranexamic Acid
1. Incorporation of Tranexamic Acid:
- Swell the resin and perform the initial couplings of the peptide sequence up to the position preceding the tranexamic acid residue.
- Couple Fmoc-tranexamic acid using standard coupling conditions (e.g., HBTU/DIPEA).
- Perform Fmoc deprotection of the tranexamic acid residue.
- Couple the next amino acid in the sequence.
2. On-Resin N-methylation (Sulfonamide-based method):
- Sulfonamide Protection:
- Wash the resin with dichloromethane (DCM).
- Treat the resin with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (10 eq.) in NMP for 2 hours.[15]
- Wash the resin with DMF and DCM.
- Methylation:
- Treat the resin with a solution of DBU (5 eq.) and dimethyl sulfate (10 eq.) in DMF for 25 minutes (this may be repeated).[16]
- Wash the resin with DMF.
- Sulfonamide Deprotection:
- Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 5 minutes (this may be repeated).[16]
- Wash the resin thoroughly with DMF.
3. Continuation of SPPS:
- Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids.
Visualizing the Chemical Strategy
Caption: Chemical strategies for incorporating N-methyl-tranexamic acid.
Conclusion and Recommendations
The choice between using a pre-formed Fmoc-N-methyl-tranexamic acid monomer and performing on-resin N-methylation is a critical decision that depends on the specific priorities of the research project.
-
For projects where time, simplicity, and predictability are paramount, and where the higher cost of the monomer is acceptable, the pre-formed Fmoc-N-methyl-tranexamic acid is the recommended approach. This method minimizes the risk of incomplete methylation and simplifies the overall synthesis workflow, leading to a potentially cleaner crude product.
-
For projects where cost is a major constraint, or where the synthesis of a large quantity of the peptide is required, the on-resin N-methylation method offers a more economical alternative. However, researchers must be prepared to invest the time and effort required to optimize the multi-step on-resin modification and to potentially deal with more complex purification of the final product.
Ultimately, a small-scale pilot synthesis comparing both methods for the specific peptide sequence of interest is the most definitive way to determine the optimal strategy for a given project. This will provide valuable data on coupling and methylation efficiencies, as well as the final yield and purity, allowing for a truly evidence-based decision.
References
-
β-Mercaptoethanol - PhytoTech Labs. (URL: [Link])
-
Cost of Attendance | Cashier's Office - Dallas Baptist University. (URL: [Link])
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. (URL: [Link])
-
Cost | Undergraduate Admissions - Dallas Baptist University. (URL: [Link])
-
Databricks Pricing 2026: DBU Costs & Calculator - Chaos Genius. (URL: [Link])
-
Databricks DBU vs. VM Costs | Azure Databricks Pricing | by Muneeb Tariq | Medium. (URL: [Link])
-
Databricks Pricing: Flexible Plans for Data and AI Solutions. (URL: [Link])
-
Methyl Iodide ( Iodomethane ) - SYNTHETIKA. (URL: [Link])
-
Sym-Collidine, Reagent - Electron Microscopy Sciences. (URL: [Link])
-
2,4,6-Trimethylpyridine - Oakwood Chemical. (URL: [Link])
-
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC - NIH. (URL: [Link])
-
Dimethyl sulfate, 99+% 100 mL | Buy Online | Thermo Scientific Acros. (URL: [Link])
-
Dimethyl Sulfate, Reagent - The Lab Depot. (URL: [Link])
-
beta-Mercaptoethanol - Bio Basic. (URL: [Link])
-
fmoc-n-methyl-tranexamic acid suppliers USA. (URL: [Link])
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Tranexamic acid Prices, Coupons, Copay Cards & Patient Assistance - Drugs.com. (URL: [Link])
-
2-Nitrobenzenesulfonyl Chloride in Vapi, Triveni Chemicals | ID: 1669300562 - IndiaMART. (URL: [Link])
-
Tranexamic Acid - bkherb.com. (URL: [Link])
-
Drug Pricing Tranexamic Acid Injection Intravenous - NDC List. (URL: [Link])
-
Tranexamic Acid Prices - U.S. & International | PharmacyChecker.com. (URL: [Link])
-
(PDF) Synthesis of N-methylated cyclic peptides - ResearchGate. (URL: [Link])
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. (URL: [Link])
-
Comparison of Peptide Synthesis Methods and Techniques. (URL: [Link])
-
An Improved Synthesis of Fmoc- N -methyl-??-amino Acids | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. fmoc-n-methyl-tranexamic acid suppliers USA [americanchemicalsuppliers.com]
- 6. chemimpex.com [chemimpex.com]
- 7. bkherb.com [bkherb.com]
- 8. m.indiamart.com [m.indiamart.com]
- 9. 2,4,6-Collidine price,buy 2,4,6-Collidine - chemicalbook [chemicalbook.com]
- 10. 161950025 [thermofisher.com]
- 11. 116821000 [thermofisher.com]
- 12. Iodomethane price,buy Iodomethane - chemicalbook [m.chemicalbook.com]
- 13. 2-Mercaptoethanol 50 mL | Contact Us | Gibco™ | thermofisher.com [thermofisher.com]
- 14. phytotechlab.com [phytotechlab.com]
- 15. Methyl iodide, 99% 74-88-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 16. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
